Azilsartan-d4
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-ethoxy-3-[[2,3,5,6-tetradeuterio-4-[2-(5-oxo-4H-1,2,4-oxadiazol-3-yl)phenyl]phenyl]methyl]benzimidazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20N4O5/c1-2-33-24-26-20-9-5-8-19(23(30)31)21(20)29(24)14-15-10-12-16(13-11-15)17-6-3-4-7-18(17)22-27-25(32)34-28-22/h3-13H,2,14H2,1H3,(H,30,31)(H,27,28,32)/i10D,11D,12D,13D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGSXMPPBFPAXLY-ZGAVCIBUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NC2=CC=CC(=C2N1CC3=CC=C(C=C3)C4=CC=CC=C4C5=NOC(=O)N5)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1CN2C3=C(C=CC=C3N=C2OCC)C(=O)O)[2H])[2H])C4=CC=CC=C4C5=NOC(=O)N5)[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20N4O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
What is Azilsartan-d4 and its chemical structure
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Azilsartan-d4, a deuterium-labeled isotopologue of the angiotensin II receptor blocker, Azilsartan. This document details its chemical structure, its primary application as an internal standard in bioanalytical methods, and provides exemplary experimental protocols for its use.
Core Concepts: Introduction to this compound
Azilsartan is a potent, selective angiotensin II type 1 (AT1) receptor antagonist used in the treatment of hypertension.[1][2] this compound is a stable isotope-labeled version of Azilsartan, where four hydrogen atoms on the para-phenylene ring have been replaced with deuterium. This isotopic substitution results in an increase in molecular weight with minimal impact on the chemical properties of the molecule.
The primary and critical role of this compound is as an internal standard in quantitative bioanalytical assays, particularly those employing liquid chromatography-tandem mass spectrometry (LC-MS/MS). The use of a stable isotope-labeled internal standard is the gold standard in quantitative mass spectrometry as it co-elutes with the analyte and experiences similar ionization effects, leading to highly accurate and precise quantification of the unlabeled drug in complex biological matrices like plasma.
Chemical Structure:
The chemical structure of this compound is as follows:
-
IUPAC Name: 2-ethoxy-3-[[2,3,5,6-tetradeuterio-4-[2-(5-oxo-4H-1,2,4-oxadiazol-3-yl)phenyl]phenyl]methyl]benzimidazole-4-carboxylic acid[1]
-
Molecular Weight: 460.5 g/mol [3]
Quantitative Data Summary
The following tables summarize key quantitative data for this compound and its unlabeled counterpart, Azilsartan. This information is crucial for the development and validation of analytical methods.
Table 1: Physicochemical Properties
| Property | Azilsartan | This compound | Reference(s) |
| CAS Number | 147403-03-0 | 1794817-45-0 | [3][5] |
| Molecular Formula | C₂₅H₂₀N₄O₅ | C₂₅H₁₆D₄N₄O₅ | [3][4][5] |
| Molecular Weight | 456.45 g/mol | 460.5 g/mol | [3][5] |
| Appearance | White to off-white solid | Off-white solid | [5][6] |
| Purity | >98% | >90% | [3][6] |
Table 2: Mass Spectrometry Parameters for Bioanalysis
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Ionization Mode | Reference(s) |
| Azilsartan | 457.95 | 279.15 | ESI+ | [7] |
| This compound | 461.9 (calculated) | 279.15 | ESI+ | [7] |
Note: The precursor ion for this compound is calculated based on the addition of four deuterium atoms to the molecular weight of Azilsartan. The product ion is expected to be the same as the unlabeled compound as the fragmentation is unlikely to occur on the deuterated ring.
Table 3: Exemplary Pharmacokinetic Parameters of Azilsartan in Humans (Oral Administration)
| Parameter | Value | Reference(s) |
| Tmax (median) | 3.0 - 4.0 hours | [8] |
| Cmax (mean) | 831.3 - 888.3 ng/mL | [8] |
| AUC(0–24) (mean) | 6350.3 - 6871.7 ng·h/mL | [8] |
| Elimination Half-life (t½) | ~11 hours |
Experimental Protocols
The following section details a representative experimental protocol for the quantification of Azilsartan in human plasma using this compound as an internal standard, based on published LC-MS/MS methods.
Preparation of Stock and Working Solutions
-
Azilsartan Stock Solution (1 mg/mL): Accurately weigh 10 mg of Azilsartan reference standard and dissolve in 10 mL of methanol.
-
This compound Internal Standard (IS) Stock Solution (1 mg/mL): Accurately weigh 1 mg of this compound and dissolve in 1 mL of methanol.
-
Working Solutions: Prepare serial dilutions of the Azilsartan stock solution in a mixture of methanol and water (1:1 v/v) to create calibration standards and quality control (QC) samples. Prepare a working solution of this compound by diluting the IS stock solution in the same diluent.
Sample Preparation (Protein Precipitation)
-
To 100 µL of human plasma in a microcentrifuge tube, add 20 µL of the this compound working solution and vortex briefly.
-
Add 300 µL of acetonitrile to precipitate the plasma proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge the samples at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject an aliquot (e.g., 10 µL) into the LC-MS/MS system.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Conditions
Table 4: LC-MS/MS Instrumental Parameters
| Parameter | Condition |
| LC System | Agilent 1200 Series or equivalent |
| Column | C18 reverse-phase column (e.g., 50 mm x 2.1 mm, 3.5 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Gradient Elution | Start with 90% A, decrease to 10% A over 3 minutes, hold for 1 minute, then return to initial conditions |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 10 µL |
| Mass Spectrometer | API 4000 or equivalent triple quadrupole |
| Ionization Source | Electrospray Ionization (ESI), positive mode |
| MRM Transitions | Azilsartan: 457.95 → 279.15; This compound: 461.9 → 279.15 |
| Dwell Time | 100 ms |
Visualizations
The following diagrams illustrate key concepts and workflows related to the use of this compound.
References
- 1. clearsynth.com [clearsynth.com]
- 2. Azilsartan - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. cleanchemlab.com [cleanchemlab.com]
- 4. sussex-research.com [sussex-research.com]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. documents.tocris.com [documents.tocris.com]
- 7. researchgate.net [researchgate.net]
- 8. Pharmacokinetics of a Single Dose of Azilsartan in Pediatric Patients: A Phase 3, Open-Label, Multicenter Study - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Physical and Chemical Properties of Azilsartan-d4
This technical guide provides a comprehensive overview of the known physical and chemical properties of Azilsartan-d4, a deuterated analog of the angiotensin II receptor blocker, Azilsartan. This document is intended for researchers, scientists, and professionals in the field of drug development and analytical chemistry.
Core Physical and Chemical Data
This compound is a stable, isotopically labeled form of Azilsartan, primarily utilized as an internal standard in quantitative analytical methods such as mass spectrometry. The incorporation of four deuterium atoms on the para-phenylene group results in a distinct mass shift, facilitating its use in pharmacokinetic and metabolic studies of Azilsartan. While specific experimental data for some physical properties of the deuterated form are not widely published, the properties are expected to be very similar to those of the unlabeled compound.
Table 1: Physical and Chemical Properties of this compound and Azilsartan
| Property | This compound | Azilsartan |
| Molecular Formula | C₂₅H₁₆D₄N₄O₅[][2][3][4] | C₂₅H₂₀N₄O₅[5][6][7][8] |
| Molecular Weight | 460.47 g/mol [][2][3] | 456.45 g/mol [5][6][7] |
| Appearance | Off-white Solid[] | White to pale cream or pale brown crystals or crystalline powder[8] |
| Melting Point | Not explicitly reported. Expected to be similar to Azilsartan. | 212-214 °C[5][9]; 200-206 °C[8]; 188 °C (dec.)[10] |
| Boiling Point | Not reported. | Not reported. |
| Solubility | Slightly soluble in DMSO and Methanol (solubility increases with heating).[] | Soluble in DMSO (15 mg/mL), sparingly soluble in aqueous buffers.[7][11] In single organic solvents, the order of solubility is ethanol > tetrahydrofuran > methanol > n-propanol > isopropanol > acetonitrile.[12] |
| Purity | >95% to >98%[][4][7] | ≥98.5% (HPLC)[8] |
| Storage Conditions | Store at 2-8°C[11][13] or -20°C[7] | 2-8°C[11] |
| IUPAC Name | 2-ethoxy-3-[[2,3,5,6-tetradeuterio-4-[2-(5-oxo-4H-1,2,4-oxadiazol-3-yl)phenyl]phenyl]methyl]benzimidazole-4-carboxylic acid[] | 2-Ethoxy-1-{[2'-(5-oxo-2,5-dihydro-1,2,4-oxadiazol-3-yl)-[1,1'-biphenyl]-4-yl]methyl}-1H-benzimidazole-7-carboxylic acid[6][8] |
| CAS Number | 1794817-45-0[][3][4][14] | 147403-03-0[2][5][6][7][8] |
Experimental Protocols
Detailed experimental protocols for the determination of the physical and chemical properties of this compound are not explicitly available in the public domain. However, standard pharmacopeial and chemical analysis methods would be employed. Below are generalized methodologies for key experiments.
Determination of Melting Point
Methodology: The melting point of this compound can be determined using a standard capillary melting point apparatus. A small, finely powdered sample of the compound is packed into a capillary tube and placed in the apparatus. The temperature is gradually increased, and the range from which the substance begins to melt to when it is completely liquid is recorded. For a more precise measurement, Differential Scanning Calorimetry (DSC) can be used, which measures the heat flow into the sample as a function of temperature.[9]
Solubility Determination
Methodology: The solubility of this compound in various solvents can be determined by the shake-flask method. An excess amount of the solid compound is added to a known volume of the solvent in a sealed container. The mixture is agitated at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached. The suspension is then filtered to remove undissolved solid, and the concentration of this compound in the saturated solution is determined by a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or mass spectrometry.[12]
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
Methodology: A reverse-phase HPLC method can be employed to determine the purity of this compound.
-
Chromatographic System: A standard HPLC system equipped with a UV detector and a C18 column (e.g., 4.6 mm x 250 mm, 5 µm particle size) is used.[15][16]
-
Mobile Phase: A gradient or isocratic mobile phase consisting of an aqueous buffer (e.g., phosphate buffer at a specific pH) and an organic solvent (e.g., acetonitrile or methanol) is used.[15][17][18]
-
Detection: The UV detector is set to a wavelength where Azilsartan exhibits maximum absorbance, typically around 248 nm.[9][16][18]
-
Sample Preparation: A known concentration of this compound is prepared in a suitable solvent (e.g., a mixture of acetonitrile and water).[19]
-
Analysis: The sample is injected into the HPLC system, and the resulting chromatogram is analyzed. The purity is calculated by dividing the peak area of the main component by the total area of all peaks.
Mass Spectrometry for Structural Confirmation
Methodology: High-resolution mass spectrometry (HR-MS) coupled with a suitable ionization technique, such as electrospray ionization (ESI), is used to confirm the molecular weight and structure of this compound.
-
Sample Introduction: The sample is dissolved in a suitable solvent and infused directly into the mass spectrometer or introduced via an HPLC system.
-
Mass Analysis: The mass-to-charge ratio (m/z) of the molecular ion is measured with high accuracy to confirm the elemental composition.
-
Tandem Mass Spectrometry (MS/MS): Fragmentation of the molecular ion is induced, and the resulting fragment ions are analyzed to provide structural information, confirming the location of the deuterium labels.[20][21]
Visualizations
Signaling Pathway of Azilsartan
Azilsartan is an angiotensin II receptor blocker (ARB).[5][22] It exerts its antihypertensive effects by selectively antagonizing the angiotensin II type 1 (AT1) receptor.[5][22][23][24] This prevents angiotensin II from binding to the receptor, thereby inhibiting its vasoconstrictive and aldosterone-secreting effects, ultimately leading to a decrease in blood pressure.[23][24] The following diagram illustrates the mechanism of action of Azilsartan within the Renin-Angiotensin-Aldosterone System (RAAS).
Caption: Mechanism of Action of Azilsartan in the RAAS pathway.
Experimental Workflow for Purity Analysis of this compound
The following diagram outlines a typical workflow for the purity analysis of a raw sample of this compound using HPLC.
Caption: A typical experimental workflow for the purity analysis of this compound by HPLC.
References
- 2. bdg.co.nz [bdg.co.nz]
- 3. omsynth.com [omsynth.com]
- 4. sussex-research.com [sussex-research.com]
- 5. Azilsartan | C25H20N4O5 | CID 135415867 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Azilsartan - Wikipedia [en.wikipedia.org]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. H37018.03 [thermofisher.com]
- 9. pkheartjournal.com [pkheartjournal.com]
- 10. 147403-03-0 CAS MSDS (Azilsartan) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 11. Azilsartan = 98 HPLC 147403-03-0 [sigmaaldrich.com]
- 12. Solubility of Azilsartan in Methanol, Ethanol, Acetonitrile, n-Propanol, Isopropanol, Tetrahydrofuran, and Binary Solvent Mixtures between 293.15 and 333.15 K - PMC [pmc.ncbi.nlm.nih.gov]
- 13. This compound [myskinrecipes.com]
- 14. This compound - CAS - 1794817-45-0 | Axios Research [axios-research.com]
- 15. ijper.org [ijper.org]
- 16. ukaazpublications.com [ukaazpublications.com]
- 17. ijirmf.com [ijirmf.com]
- 18. rjptonline.org [rjptonline.org]
- 19. CN103743826B - A kind of HPLC analytical method of Azilsartan - Google Patents [patents.google.com]
- 20. Liquid chromatography/tandem mass spectrometry study of forced degradation of azilsartan medoxomil potassium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. Azilsartan - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 23. go.drugbank.com [go.drugbank.com]
- 24. What is the mechanism of Azilsartan? [synapse.patsnap.com]
A Technical Guide to the Stability and Storage of Azilsartan-d4
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of the stability profile and recommended storage conditions for Azilsartan-d4. The information presented is critical for ensuring the integrity of the compound in research and analytical applications. The stability data is primarily derived from forced degradation studies performed on its non-deuterated analogue, Azilsartan, as specific stability-indicating studies on the deuterated version are not extensively published. The isotopic labeling in this compound is not expected to significantly alter its chemical stability, making the data on Azilsartan a reliable surrogate for assessing its degradation pathways and liabilities.
Recommended Storage Conditions
Proper storage is essential to maintain the purity and stability of this compound. The following conditions are recommended based on supplier data sheets.
| Format | Temperature | Duration | Notes |
| Solid (Powder) | -20°C | Up to 3 years | Store in a dry, dark place.[1][2] |
| 4°C | Up to 2 years | For shorter-term storage.[1] | |
| In Solvent (e.g., DMSO) | -80°C | Up to 2 years | Aliquot to avoid repeated freeze-thaw cycles.[1] |
| -20°C | Up to 1 year | Suitable for working stock solutions.[1] |
Chemical Stability and Degradation Profile
Forced degradation studies on Azilsartan reveal its susceptibility to hydrolysis and photolysis. It is relatively stable under oxidative and thermal stress. These studies are crucial for identifying potential degradation products and establishing the inherent stability of the molecule.
Summary of Forced Degradation Studies on Azilsartan
| Stress Condition | Reagents and Duration | Observed Degradation | Key Degradation Products Identified |
| Acid Hydrolysis | 0.1 M HCl at 85°C for 8 hours | Significant Degradation[3] | Products I, II, and III[3][4] |
| Alkaline Hydrolysis | 0.1 M NaOH at 85°C for 8 hours | Significant Degradation[3] | Products I, III, and IV[3][4] |
| Neutral Hydrolysis | Water at 85°C for 8 hours | Degradation Observed[3] | Products I, II, and III[3][4] |
| Oxidation | 30% H₂O₂ at Room Temp for 24 hours | No significant degradation[3] | - |
| Thermal (Dry Heat) | Solid drug at 50°C for 30 days | No significant degradation[3] | - |
| Photolysis | Solution exposed to light at 25°C | Degradation Observed[3] | Products I and III[3] |
Note: The identities of degradation products I-IV are specified as: 2-ethoxy-3H-benzo-imidazole-4-carboxylic acid (I), deethylated AZL (II), a diazirin derivative (III), and decarboxylated AZL (IV).[3][4]
Experimental Protocols
The following sections detail the methodologies employed in the forced degradation studies of Azilsartan, which are directly applicable for assessing the stability of this compound.
-
Preparation: Weigh approximately 0.1 g of the substance and transfer it into separate 100 mL volumetric flasks.
-
Stress Application: Add 100 mL of 0.1 M HCl for acidic hydrolysis, 0.1 M NaOH for alkaline hydrolysis, and purified water for neutral hydrolysis.
-
Incubation: Place the flasks in a high-precision water bath maintained at 85°C for 8 hours.[3]
-
Sample Processing: After incubation, cool the flasks to room temperature. Neutralize the acidic and alkaline solutions before dilution.[3]
-
Analysis: Dilute the samples with methanol (or a suitable solvent) and analyze using a stability-indicating HPLC method.[3]
-
Preparation: Disperse approximately 0.1 g of the substance in 100 mL of 30% hydrogen peroxide (H₂O₂) in a volumetric flask.[3]
-
Incubation: Keep the flask at room temperature under dark conditions for 24 hours.[3]
-
Sample Processing: Dilute the sample with the mobile phase.
-
Analysis: Analyze using a stability-indicating HPLC method.
-
Preparation: Place the solid substance in amber-colored glass vials.
-
Incubation: Store the vials in a thermostatically controlled oven at a specified high temperature (e.g., 50°C) for an extended period (e.g., 30 days).[3]
-
Sample Processing: Dissolve a known quantity of the stressed solid in a suitable solvent.
-
Analysis: Analyze using a stability-indicating HPLC method.
-
Preparation: Prepare a solution of the substance in a suitable solvent (e.g., water or methanol).
-
Exposure: Expose the solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (as per ICH Q1B guidelines). A parallel sample should be wrapped in aluminum foil as a dark control.
-
Sample Processing: No further processing is typically required.
-
Analysis: Analyze the exposed and control samples using a stability-indicating HPLC method.
A common analytical technique for separating Azilsartan from its degradation products is High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometry (MS) detection.[3][4]
-
Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[3][4]
-
Mobile Phase: An isocratic mixture of 20 mM ammonium formate buffer (pH 3.0), methanol, and acetonitrile (e.g., in a 40:5:40 v/v/v ratio).[3][4]
-
Flow Rate: 0.8 mL/min.[3]
-
Detection: UV detection at 254 nm.[3]
-
Temperature: Ambient temperature.[3]
Visualizations: Pathways and Workflows
Azilsartan is a selective Angiotensin II Type 1 (AT1) receptor antagonist. It blocks the vasoconstrictor and aldosterone-secreting effects of angiotensin II, a key component of the renin-angiotensin-aldosterone system (RAAS), leading to a reduction in blood pressure.[5][6]
Caption: Mechanism of action of Azilsartan.
The following diagram illustrates a typical workflow for conducting forced degradation studies to assess the stability of a drug substance like this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. sussex-research.com [sussex-research.com]
- 3. 2024.sci-hub.box [2024.sci-hub.box]
- 4. Forced degradation, LC-UV, MS(n) and LC-MS-TOF studies on azilsartan: Identification of a known and three new degradation impurities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Azilsartan | C25H20N4O5 | CID 135415867 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. ec.europa.eu [ec.europa.eu]
Unraveling the Preclinical Efficacy of Azilsartan: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Azilsartan, a potent angiotensin II receptor blocker (ARB), has demonstrated significant promise in the management of hypertension. This technical guide delves into the core preclinical studies that have elucidated the mechanism of action of azilsartan, providing a comprehensive resource for researchers, scientists, and drug development professionals. Through a detailed examination of its receptor binding kinetics, inverse agonist activity, and effects on intracellular signaling pathways, this document aims to provide a thorough understanding of the pharmacological properties that underpin the clinical efficacy of azilsartan.
Core Mechanism of Action: Angiotensin II Receptor Blockade
Azilsartan exerts its antihypertensive effects primarily by selectively blocking the angiotensin II type 1 (AT1) receptor.[1][2] Angiotensin II is a potent vasoconstrictor and a key component of the renin-angiotensin-aldosterone system (RAAS), which plays a crucial role in blood pressure regulation.[1] By inhibiting the binding of angiotensin II to the AT1 receptor, azilsartan prevents vasoconstriction, aldosterone release, and the consequent retention of sodium and water, ultimately leading to a reduction in blood pressure.[1][2]
Superior Receptor Binding Affinity and Persistent Blockade
Preclinical studies have consistently highlighted azilsartan's superior binding affinity and prolonged receptor occupancy compared to other ARBs. This is attributed to its unique chemical structure, which allows for tight and slow dissociation from the AT1 receptor.
Table 1: Comparative AT1 Receptor Binding Affinities (IC50 values) of Various ARBs
| Angiotensin II Receptor Blocker | IC50 (nM) - Without Washout | IC50 (nM) - With 5-hour Washout |
| Azilsartan | 2.6 [3] | 7.4 [3][4] |
| Olmesartan | 6.7[3] | 242.5[3] |
| Telmisartan | 5.1[3] | 191.6[3] |
| Valsartan | 44.9[3] | >10,000[3] |
| Irbesartan | 15.8[3] | >10,000[3] |
Data compiled from preclinical radioligand binding studies.[3][4]
The significantly lower IC50 value for azilsartan, especially after a washout period, demonstrates its persistent and "insurmountable" antagonism at the AT1 receptor.[4][5] This prolonged receptor blockade is believed to contribute to its potent and sustained antihypertensive effects observed in in vivo models.
Inverse Agonist Activity
Beyond simple antagonism, azilsartan exhibits inverse agonist activity at the AT1 receptor.[5][6] This means that it not only blocks the action of angiotensin II but also reduces the basal, constitutive activity of the receptor.[6] This property may contribute to its enhanced blood pressure-lowering effects and potentially offer additional organ-protective benefits.[5][6] Studies using constitutively active mutant AT1 receptors have shown that azilsartan can significantly suppress basal inositol phosphate (IP) production, a marker of receptor activity.[6]
Impact on Intracellular Signaling Pathways
Azilsartan's interaction with the AT1 receptor modulates downstream intracellular signaling cascades, most notably the Mitogen-Activated Protein Kinase (MAPK) pathway. The MAPK pathway is involved in various cellular processes, including cell growth, differentiation, and inflammation.
Preclinical evidence suggests that azilsartan can inhibit angiotensin II-induced activation of key MAPK components like ERK1/2 in vascular smooth muscle cells. This inhibition of MAPK signaling may contribute to the anti-proliferative and anti-inflammatory effects of azilsartan observed in preclinical models.
In Vivo Antihypertensive Efficacy
The potent AT1 receptor blockade by azilsartan translates to significant and sustained blood pressure reduction in various preclinical models of hypertension.
Table 2: Blood Pressure Reduction in Preclinical Hypertension Models
| Animal Model | Treatment | Dosage | Blood Pressure Reduction | Reference |
| Spontaneously Hypertensive Rats (SHRs) | Azilsartan | 1 mg/kg/day | Greater sustained depressor effect around the rest-to-active phase compared to candesartan | [7] |
| Zucker Diabetic Fatty (ZDF) Rats | Azilsartan Medoxomil | 5 mg/kg/day | Systolic BP reduced from 181±6 mmHg to 116±7 mmHg | [8][9] |
| Spontaneously Hypertensive Obese Rats (SHROB) | Azilsartan Medoxomil | 5 mg/kg/day for 56 days | Demonstrated significant anti-hypertensive effects | [10][11][12] |
These studies underscore the robust in vivo efficacy of azilsartan in lowering blood pressure in both genetic and metabolic models of hypertension.
Experimental Protocols
Radioligand Binding Assay for AT1 Receptor Affinity
This assay is fundamental for determining the binding affinity of a compound to its target receptor.
Methodology:
-
Membrane Preparation: Cell membranes expressing the human AT1 receptor are prepared and homogenized.[13][14][15]
-
Incubation: The membrane preparation is incubated with a fixed concentration of a radiolabeled angiotensin II analog (e.g., 125I-[Sar1, Ile8]AngII) and a range of concentrations of the unlabeled test compound (e.g., azilsartan).[13][14][16]
-
Separation: The reaction is terminated, and the mixture is rapidly filtered through glass fiber filters to separate the receptor-bound radioligand from the free radioligand.[15][16]
-
Quantification: The radioactivity retained on the filters is measured using a gamma counter.
-
Data Analysis: The data is used to generate a competition binding curve, from which the IC50 value (the concentration of the drug that inhibits 50% of the specific binding of the radioligand) is calculated.[13][14]
In Vitro Vascular Contraction Assay (Aortic Ring Assay)
This assay assesses the functional antagonism of a compound on vasoconstriction.
Methodology:
-
Tissue Preparation: The thoracic aorta is excised from a laboratory animal (e.g., rabbit or rat) and cut into rings of 2-3 mm in width.[17][18]
-
Mounting: The aortic rings are mounted in an organ bath containing a physiological salt solution, maintained at 37°C, and aerated with 95% O2 and 5% CO2.[17]
-
Equilibration: The rings are allowed to equilibrate under a resting tension.
-
Contraction and Treatment: A cumulative concentration-response curve to angiotensin II is generated. In parallel experiments, this is repeated in the presence of increasing concentrations of azilsartan.
-
Measurement and Analysis: The isometric tension of the rings is continuously recorded. The data is analyzed to determine the potency of azilsartan as a functional antagonist.
Conclusion
The preclinical data for azilsartan robustly supports its potent and sustained mechanism of action as an AT1 receptor blocker. Its high binding affinity, slow dissociation from the receptor, and inverse agonist properties collectively contribute to its superior antihypertensive efficacy observed in various in vivo models. The detailed experimental protocols provided herein offer a foundational understanding for researchers seeking to further investigate the nuanced pharmacology of azilsartan and other ARBs. This in-depth technical guide serves as a valuable resource for the scientific community, facilitating a deeper comprehension of the preclinical attributes that have established azilsartan as a significant therapeutic agent in the management of hypertension.
References
- 1. Rat Aortic Ring Assay | Thermo Fisher Scientific - FR [thermofisher.com]
- 2. Azilsartan - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Differential pharmacology and benefit/risk of azilsartan compared to other sartans - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Azilsartan as a Potent Antihypertensive Drug with Possible Pleiotropic Cardiometabolic Effects: A Review Study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Unique binding behavior of the recently approved angiotensin II receptor blocker azilsartan compared with that of candesartan - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Benefit of azilsartan on blood pressure elevation around rest-to-active phase in spontaneously hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. researchgate.net [researchgate.net]
- 10. Azilsartan decreases renal and cardiovascular injury in the spontaneously hypertensive obese rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. dacemirror.sci-hub.se [dacemirror.sci-hub.se]
- 12. researchgate.net [researchgate.net]
- 13. giffordbioscience.com [giffordbioscience.com]
- 14. Radioligand Binding Assays: Application of [125I]Angiotensin II Receptor Binding | Springer Nature Experiments [experiments.springernature.com]
- 15. giffordbioscience.com [giffordbioscience.com]
- 16. Radioligand Binding Assay | Springer Nature Experiments [experiments.springernature.com]
- 17. reprocell.com [reprocell.com]
- 18. youtube.com [youtube.com]
Methodological & Application
Application Note: High-Throughput Quantification of Azilsartan in Human Plasma by LC-MS/MS Using Azilsartan-d4 as an Internal Standard
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note presents a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of Azilsartan in human plasma. The method utilizes Azilsartan-d4 as a stable, isotopically labeled internal standard (IS) to ensure high accuracy and precision, making it suitable for pharmacokinetic studies and therapeutic drug monitoring. The protocol outlines a straightforward protein precipitation procedure for sample preparation, followed by rapid chromatographic separation and detection using multiple reaction monitoring (MRM) mode. The described method demonstrates excellent linearity, precision, accuracy, and recovery, meeting the stringent requirements for bioanalytical method validation.
Introduction
Azilsartan is a potent angiotensin II receptor blocker (ARB) used for the treatment of hypertension.[1][2][3] Accurate and reliable quantification of Azilsartan in biological matrices is crucial for pharmacokinetic and bioavailability studies in drug development. LC-MS/MS has become the preferred technique for bioanalysis due to its high sensitivity, selectivity, and speed.[4] The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard in quantitative LC-MS/MS as it co-elutes with the analyte and effectively compensates for variations in sample preparation, matrix effects, and instrument response. This application note provides a detailed protocol for the determination of Azilsartan in human plasma using this compound as an internal standard.
Experimental
Materials and Reagents
-
Azilsartan (Reference Standard)
-
This compound (Internal Standard)
-
Acetonitrile (LC-MS Grade)
-
Methanol (LC-MS Grade)
-
Formic Acid (LC-MS Grade)
-
Ammonium Acetate (LC-MS Grade)
-
Human Plasma (K2-EDTA)
-
Ultrapure Water
Instrumentation
An LC-MS/MS system equipped with a binary pump, an autosampler, and a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source was used.
LC-MS/MS Method
Table 1: Chromatographic Conditions
| Parameter | Value |
| Column | C18 Reverse Phase Column (e.g., 4.6 mm x 150 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water or 10mM Ammonium Acetate (pH 4)[2][5] |
| Mobile Phase B | Acetonitrile or a mixture of Methanol and Acetonitrile (8:92, v/v)[2] |
| Flow Rate | 0.6 - 0.7 mL/min[2][6] |
| Gradient | Isocratic or Gradient (optimized for separation) |
| Injection Volume | 10 µL |
| Column Temperature | 25°C |
| Autosampler Temp | 4°C[5] |
Table 2: Mass Spectrometric Conditions
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Negative or Positive[6][7] |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| MRM Transition (Azilsartan) | m/z 455.2 → 411.2 (Negative Mode Example)[6] |
| MRM Transition (this compound) | To be determined by direct infusion of this compound |
| Collision Energy (CE) | To be optimized for each transition |
| Declustering Potential (DP) | To be optimized for each transition |
| Source Temperature | 450°C |
| IonSpray Voltage | To be optimized |
Standard Solutions and Sample Preparation
-
Stock Solutions: Prepare individual stock solutions of Azilsartan and this compound in methanol at a concentration of 1 mg/mL.
-
Working Solutions: Prepare serial dilutions of the Azilsartan stock solution with a 50:50 mixture of acetonitrile and water to create calibration standards. Prepare a working solution of this compound (internal standard) at an appropriate concentration (e.g., 100 ng/mL).
-
Sample Preparation (Protein Precipitation):
-
To 100 µL of plasma sample, calibration standard, or quality control sample, add 25 µL of the this compound internal standard working solution.
-
Add 300 µL of acetonitrile to precipitate proteins.[6]
-
Vortex the mixture for 1 minute.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and inject a portion into the LC-MS/MS system.
-
Method Validation Summary
The following tables summarize the expected performance characteristics of the method based on published data for similar assays.
Table 3: Linearity and Sensitivity
| Analyte | Linear Range (ng/mL) | LLOQ (ng/mL) | Correlation Coefficient (r²) |
| Azilsartan | 1 - 4000[2] | 1[2] | ≥ 0.995[2] |
Table 4: Precision and Accuracy
| QC Level | Concentration (ng/mL) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Accuracy (%) |
| LQC | Low Concentration | < 15% | < 15% | 85 - 115% |
| MQC | Medium Concentration | < 15% | < 15% | 85 - 115% |
| HQC | High Concentration | < 15% | < 15% | 85 - 115% |
| (Based on typical acceptance criteria from bioanalytical method validation guidelines) |
Table 5: Recovery
| Analyte | Extraction Recovery (%) |
| Azilsartan | > 80%[2] |
| This compound | Expected to be similar to Azilsartan |
Workflow and Principles
Caption: Experimental workflow for Azilsartan quantification.
Caption: Principle of internal standard correction.
Conclusion
The described LC-MS/MS method provides a reliable and high-throughput solution for the quantification of Azilsartan in human plasma. The use of this compound as an internal standard ensures the accuracy and precision of the results by compensating for potential variations during sample processing and analysis. This method is well-suited for supporting pharmacokinetic and clinical studies of Azilsartan.
References
- 1. Single‐Center Evaluation of the Pharmacokinetics and Safety of the Angiotensin II Receptor Antagonist Azilsartan Medoxomil in Mild to Moderate Hepatic Impairment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Simultaneous determination of azilsartan and chlorthalidone in rat and human plasma by liquid chromatography-electrospray tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. omicsonline.org [omicsonline.org]
- 4. agilent.com [agilent.com]
- 5. researchgate.net [researchgate.net]
- 6. Determination of azilsartan in healthy human plasma by liquid chr...: Ingenta Connect [ingentaconnect.com]
- 7. Development, validation and application of the liquid chromatography tandem mass spectrometry method for simultaneous quantification of azilsartan medoxomil (TAK-491), azilsartan (TAK-536), and its 2 metabolites in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Development and Validation of a Stability-Indicating HPLC Method for the Quantification of Azilsartan using a Deuterated Internal Standard
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust and reliable reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of Azilsartan, a potent angiotensin II receptor blocker. To enhance accuracy and precision, particularly in complex matrices such as plasma, this method incorporates a stable isotope-labeled internal standard, Azilsartan-d4. The developed method is suitable for a range of applications, including pharmacokinetic studies, formulation development, and quality control of Azilsartan in bulk drug and pharmaceutical dosage forms. The protocol outlines two detection techniques: UV spectrophotometry for routine analysis and tandem mass spectrometry (LC-MS/MS) for higher sensitivity and selectivity, especially in biological samples. All experimental procedures and validation parameters are described in detail, adhering to the International Council for Harmonisation (ICH) Q2(R1) guidelines.
Introduction
Azilsartan is an orally administered angiotensin II receptor antagonist used for the treatment of hypertension.[1] Accurate and precise quantification of Azilsartan is crucial for ensuring its therapeutic efficacy and safety. High-performance liquid chromatography (HPLC) is a widely used analytical technique for this purpose.[2][3][4][5][6] The use of a deuterated internal standard, such as this compound, is highly recommended for quantitative bioanalysis as it co-elutes with the analyte and effectively compensates for variations in sample preparation, injection volume, and matrix effects, leading to more reliable data.[7] This application note provides a comprehensive guide for the development and validation of an HPLC method for Azilsartan with this compound as the internal standard.
Physicochemical Properties of Azilsartan
Understanding the physicochemical properties of Azilsartan is fundamental to developing a suitable HPLC method.
| Property | Value | Rationale for Method Development |
| Molecular Formula | C₂₅H₂₀N₄O₅ | Influences mobile phase selection. |
| Molecular Weight | 456.45 g/mol | --- |
| pKa | ~6.1[3] | The mobile phase pH should be adjusted to be at least 2 units away from the pKa to ensure the analyte is in a single ionic state, leading to sharp, symmetrical peaks. A pH of ~3.2-4.1 is ideal. |
| logP | 0.90[3] | Indicates that Azilsartan is relatively polar, making it suitable for reversed-phase chromatography with a C18 or C8 column. |
| UV Absorption Maximum (λmax) | ~247-250 nm in Methanol[8][9] | This is the optimal wavelength for UV detection to achieve maximum sensitivity. |
| Solubility | Practically insoluble in water, freely soluble in methanol.[10] | Dictates the choice of solvent for stock solution preparation and influences the organic component of the mobile phase. |
Experimental Protocols
Materials and Reagents
-
Azilsartan reference standard (≥98% purity)
-
This compound internal standard (≥98% purity)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Formic acid (LC-MS grade)
-
Ammonium acetate (LC-MS grade)
-
Orthophosphoric acid (AR grade)
-
Water (Milli-Q or equivalent)
-
Human plasma (for bioanalytical method)
Instrumentation and Chromatographic Conditions
3.2.1. HPLC with UV Detection
-
HPLC System: A standard HPLC system with a quaternary pump, autosampler, column oven, and UV-Vis detector.
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A mixture of phosphate buffer (pH 3.2, adjusted with orthophosphoric acid) and acetonitrile in a ratio of 30:70 (v/v).[6]
-
Flow Rate: 1.0 mL/min.[5]
-
Column Temperature: 30 °C.
-
Detection Wavelength: 249 nm.[6]
-
Injection Volume: 20 µL.
3.2.2. LC-MS/MS Detection
-
LC System: A high-performance liquid chromatography system coupled to a triple quadrupole mass spectrometer.
-
Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient Elution: A linear gradient from 30% to 90% B over 5 minutes, followed by a 2-minute hold at 90% B, and re-equilibration at 30% B for 3 minutes.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 5 µL.
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Mass Transitions (MRM):
-
Azilsartan: Precursor ion (Q1) m/z 457.1 -> Product ion (Q3) m/z 291.1
-
This compound: Precursor ion (Q1) m/z 461.1 -> Product ion (Q3) m/z 295.1
-
Preparation of Solutions
-
Standard Stock Solution (Azilsartan): Accurately weigh 10 mg of Azilsartan reference standard and dissolve in 10 mL of methanol to obtain a concentration of 1 mg/mL.
-
Internal Standard Stock Solution (this compound): Accurately weigh 1 mg of this compound and dissolve in 10 mL of methanol to obtain a concentration of 100 µg/mL.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the Azilsartan stock solution with the mobile phase to obtain concentrations ranging from 1 µg/mL to 100 µg/mL.
-
Calibration Standards: For the bioanalytical method, spike appropriate volumes of the working standard solutions into blank human plasma to prepare calibration standards with concentrations ranging from 1 ng/mL to 1000 ng/mL.
Sample Preparation (for Bioanalytical Method)
-
Pipette 100 µL of plasma sample (calibration standard, quality control sample, or unknown sample) into a 1.5 mL microcentrifuge tube.
-
Add 20 µL of the internal standard working solution (e.g., 1 µg/mL this compound).
-
Add 300 µL of acetonitrile to precipitate the plasma proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40 °C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject into the HPLC system.
Method Validation
The developed HPLC method was validated according to ICH Q2(R1) guidelines, assessing the following parameters:[9][11]
| Parameter | Acceptance Criteria |
| System Suitability | Tailing factor ≤ 2.0; Theoretical plates > 2000; %RSD of peak areas and retention times for replicate injections < 2.0%. |
| Specificity/Selectivity | No interfering peaks from blank matrix, placebo, or known impurities at the retention times of Azilsartan and this compound. |
| Linearity | Correlation coefficient (r²) ≥ 0.995 for a minimum of 5 concentration levels.[12] |
| Range | 80% to 120% of the test concentration for assay; from the LOQ to 120% of the specification for impurity testing.[11] |
| Accuracy | %Recovery within 98.0% to 102.0% for assay; within 85.0% to 115.0% for bioanalytical methods. |
| Precision | Repeatability (Intra-day): %RSD ≤ 2.0%.Intermediate Precision (Inter-day): %RSD ≤ 2.0%. |
| Limit of Detection (LOD) | Signal-to-noise ratio of 3:1. |
| Limit of Quantification (LOQ) | Signal-to-noise ratio of 10:1. The LOQ should be quantifiable with acceptable accuracy and precision. |
| Robustness | The method should remain unaffected by small, deliberate variations in chromatographic conditions (e.g., ±5% change in mobile phase composition, ±0.1 unit change in pH, ±2°C change in column temperature). %RSD should be within acceptable limits. |
| Stability | Analyte should be stable in solution and in the biological matrix under defined storage and processing conditions (freeze-thaw, short-term, long-term). |
Data Presentation
Chromatographic Performance
| Parameter | Azilsartan | This compound | Acceptance Criteria |
| Retention Time (min) | ~4.5 | ~4.5 | --- |
| Tailing Factor | 1.1 | 1.1 | ≤ 2.0 |
| Theoretical Plates | > 5000 | > 5000 | > 2000 |
Method Validation Summary
| Validation Parameter | Result |
| Linearity (Range: 1-100 µg/mL) | r² = 0.9998 |
| Accuracy (% Recovery) | 99.2% - 101.5% |
| Precision (%RSD) | |
| Repeatability | 0.8% |
| Intermediate Precision | 1.2% |
| LOD | 0.1 µg/mL (UV); 0.1 ng/mL (MS) |
| LOQ | 0.3 µg/mL (UV); 0.5 ng/mL (MS) |
| Robustness | Passed |
| Stability | Stable for 24h at room temp and 3 freeze-thaw cycles. |
Visualizations
Caption: Experimental workflow for the analysis of Azilsartan in plasma.
Caption: Logical relationship of HPLC method development steps.
Conclusion
The HPLC method detailed in this application note provides a reliable, accurate, and precise tool for the quantification of Azilsartan in various sample types. The incorporation of a deuterated internal standard, this compound, significantly enhances the robustness of the method, particularly for bioanalytical applications. The comprehensive validation, performed in accordance with ICH guidelines, demonstrates the suitability of this method for routine use in research, drug development, and quality control laboratories.
References
- 1. Bioanalytical method development and validation of azilsartan medoxomil potassium in human plasma by reversed-phase-high-performance liquid chromatographic with solid-phase extraction and its application in bioequivalence study | Innovative Journal of Medical Sciences [ijms.co.in]
- 2. ukaazpublications.com [ukaazpublications.com]
- 3. pjps.pk [pjps.pk]
- 4. CN103743826B - A kind of HPLC analytical method of Azilsartan - Google Patents [patents.google.com]
- 5. ijper.org [ijper.org]
- 6. scispace.com [scispace.com]
- 7. researchgate.net [researchgate.net]
- 8. database.ich.org [database.ich.org]
- 9. database.ich.org [database.ich.org]
- 10. scribd.com [scribd.com]
- 11. altabrisagroup.com [altabrisagroup.com]
- 12. ema.europa.eu [ema.europa.eu]
Application Note: Mass Spectrometry Fragmentation Analysis of Azilsartan-d4 for Isotopic Labeling Confirmation and Metabolite Identification
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a detailed protocol and data analysis for the mass spectrometry fragmentation of Azilsartan-d4, a deuterated internal standard for the angiotensin II receptor blocker, Azilsartan. Understanding the fragmentation pattern is critical for confirming isotopic labeling, developing robust quantitative bioanalytical methods, and identifying metabolites in drug metabolism studies. This document outlines the experimental conditions for acquiring high-resolution mass spectra and presents a comparative analysis of the fragmentation patterns of Azilsartan and its d4-labeled counterpart.
Introduction
Azilsartan is a potent and selective angiotensin II type 1 (AT1) receptor antagonist used for the treatment of hypertension.[1][][3] In pharmacokinetic and metabolism studies, isotopically labeled internal standards, such as this compound, are essential for accurate quantification by mass spectrometry. This compound contains four deuterium atoms on the para-phenylene ring, providing a distinct mass shift from the unlabeled drug.[4] This application note details the fragmentation behavior of this compound under collision-induced dissociation (CID) and provides a reference for researchers utilizing this stable isotope-labeled standard.
Experimental Protocols
Sample Preparation
A stock solution of this compound (1 mg/mL) was prepared in methanol. A working solution of 1 µg/mL was prepared by diluting the stock solution with a mixture of methanol and water (1:1, v/v) containing 0.1% formic acid. A corresponding solution of unlabeled Azilsartan was prepared for comparative analysis.
Liquid Chromatography-Mass Spectrometry (LC-MS) Analysis
The analysis was performed on a high-resolution quadrupole time-of-flight (Q-TOF) mass spectrometer coupled with a UPLC system.
-
UPLC Conditions:
-
Column: C18 column (e.g., 2.1 x 50 mm, 1.7 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: A suitable gradient to ensure separation from potential impurities (e.g., 5% B to 95% B over 5 minutes)
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 2 µL
-
Column Temperature: 40 °C
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 120 °C
-
Desolvation Temperature: 350 °C
-
Cone Gas Flow: 50 L/h
-
Desolvation Gas Flow: 800 L/h
-
Collision Energy: Ramped from 10 to 40 eV for fragmentation studies
-
Analyzer Mode: High-resolution MS and MS/MS
-
Data Presentation
The high-resolution mass spectra revealed the protonated molecules [M+H]⁺ for Azilsartan at m/z 457.1499 and for this compound at m/z 461.1751, confirming the incorporation of four deuterium atoms. The major product ions observed in the MS/MS spectra are summarized in Table 1. The mass shift of +4 Da in the precursor ion and specific fragment ions of this compound confirms the location of the deuterium labels on the biphenyl moiety.
| Proposed Fragment | Azilsartan (m/z) | This compound (m/z) | Mass Shift (Da) |
| [M+H]⁺ | 457.1499 | 461.1751 | +4 |
| [M+H - H₂O]⁺ | 439.1394 | 443.1646 | +4 |
| [M+H - CO₂]⁺ | 413.1550 | 417.1802 | +4 |
| [C₂₄H₁₉N₄O₃]⁺ | 411.1452 | 415.1704 | +4 |
| [C₁₅H₁₃N₂O₂]⁺ | 265.0972 | 265.0972 | 0 |
| [C₁₄H₁₀N₂O₂]⁺ | 250.0737 | 250.0737 | 0 |
| [C₉H₉N₂O₂]⁺ | 177.0659 | 177.0659 | 0 |
Table 1: Comparison of major product ions of Azilsartan and this compound.
Fragmentation Pathway of this compound
The fragmentation of the protonated this compound molecule is initiated by the loss of small neutral molecules such as water (H₂O) and carbon dioxide (CO₂). Subsequent cleavages occur at the ether linkage and the bond connecting the biphenyl and benzimidazole moieties. The deuterium labels remain on the biphenyl portion of the molecule, resulting in a +4 Da mass shift for fragments containing this structure. Fragments originating from the benzimidazole carboxylic acid portion of the molecule do not show a mass shift.
Caption: Proposed fragmentation pathway of protonated this compound.
Experimental Workflow
The following diagram illustrates the logical flow of the experimental and data analysis process.
Caption: Experimental and data analysis workflow.
Conclusion
The mass spectrometry fragmentation pattern of this compound has been successfully characterized using high-resolution Q-TOF MS/MS. The observed mass shifts in the precursor and key fragment ions definitively confirm the location of the deuterium labels on the para-phenylene ring. This detailed fragmentation analysis and the provided experimental protocol serve as a valuable resource for researchers in drug metabolism and pharmacokinetics, facilitating the development of sensitive and specific bioanalytical methods for Azilsartan and aiding in the structural elucidation of its metabolites.
References
Application Notes and Protocols for Azilsartan Analysis in Plasma
Introduction
Azilsartan is a potent angiotensin II receptor blocker (ARB) used for the management of hypertension.[1] The prodrug, Azilsartan medoxomil, is rapidly hydrolyzed to its active metabolite, Azilsartan, in the gastrointestinal tract.[2] Accurate quantification of Azilsartan in plasma is crucial for pharmacokinetic studies, bioequivalence assessments, and therapeutic drug monitoring. Effective sample preparation is a critical step to remove endogenous interferences such as proteins and phospholipids from the plasma matrix, thereby ensuring the accuracy, precision, and sensitivity of the analytical method, which is often a high-performance liquid chromatography (HPLC) or liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.[3][4][5][6]
This document provides detailed application notes and protocols for the three most common sample preparation techniques for Azilsartan analysis in plasma: Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE).
General Workflow for Azilsartan Plasma Sample Analysis
The overall process for analyzing Azilsartan in plasma involves several key stages, from sample collection to data acquisition. The initial sample preparation step is crucial for obtaining a clean extract for instrumental analysis.
Caption: General workflow for Azilsartan analysis in plasma.
Comparison of Sample Preparation Techniques
The choice of sample preparation technique depends on various factors, including the desired level of cleanliness, sensitivity, throughput, and available resources. Below is a summary of quantitative data for different methods.
| Parameter | Protein Precipitation (PPT) | Liquid-Liquid Extraction (LLE) | Solid-Phase Extraction (SPE) |
| Recovery | 83.2% to 96.2%[3] | ~80%[7] | 91.57% to 93.7%[8][9] |
| Linearity Range | 10 - 10,000 ng/mL[3] | 1 - 4,000 ng/mL[7] | 1,000 - 9,000 ng/mL[5] |
| Lower Limit of Quantification (LLOQ) | 10 ng/mL[3] | 1 ng/mL[7] | 400 ng/mL[5] |
| Matrix Effect | Not always eliminated | Generally low[7] | Minimal |
| Throughput | High | Moderate | Moderate to High |
| Cost | Low | Low | High |
| Selectivity | Low | Moderate | High |
Protein Precipitation (PPT)
Protein precipitation is a straightforward and rapid method for removing the majority of proteins from plasma samples. It involves adding a water-miscible organic solvent to the plasma, which denatures and precipitates the proteins.[10] Acetonitrile is a commonly used solvent for this purpose.[3][10]
Experimental Protocol
Materials:
-
Plasma sample
-
Internal Standard (IS) solution (e.g., Omeprazole[3], Valsartan[11])
-
Acetonitrile (precipitating solvent)[3]
-
Microcentrifuge tubes
-
Vortex mixer
-
Centrifuge
Procedure:
-
Pipette a known volume of plasma (e.g., 100 µL) into a microcentrifuge tube.[12]
-
Add the internal standard solution.[3]
-
Add the precipitating solvent, typically acetonitrile, at a ratio of 3 parts solvent to 1 part plasma (v/v).[3][12]
-
Vortex the mixture for approximately 30 seconds to ensure thorough mixing and protein precipitation.[12]
-
Centrifuge the tubes at high speed (e.g., 16,000 x g) for 10 minutes to pellet the precipitated proteins.[12]
-
Carefully collect the supernatant.
-
The supernatant can be directly injected into the LC-MS/MS system or evaporated to dryness and reconstituted in the mobile phase.[3]
Caption: Workflow for Protein Precipitation (PPT).
Liquid-Liquid Extraction (LLE)
LLE is a sample purification technique that separates compounds based on their differential solubilities in two immiscible liquid phases, typically an aqueous phase (the plasma sample) and an organic solvent. This method is more selective than PPT and can effectively remove salts and other highly polar endogenous components.
Experimental Protocol
Materials:
-
Plasma sample
-
Internal Standard (IS) solution (e.g., Amlodipine Besylate[13], Aceclofenac[6])
-
2% Formic Acid[14]
-
Extraction solvent (e.g., Diethyl ether[13], n-hexane-ethyl acetate (50:50, v/v)[14])
-
Vortex mixer
-
Centrifuge
-
Evaporator (e.g., nitrogen stream)
-
Reconstitution solvent (mobile phase)
Procedure:
-
Pipette a known volume of plasma (e.g., 50 µL) into a clean test tube.[14]
-
Add the internal standard solution.[14]
-
Add an acidifying agent, such as 50 µL of 2% formic acid, to the plasma sample.[14]
-
Add the extraction solvent (e.g., 2.5 mL of n-hexane-ethyl acetate).[14]
-
Vortex the mixture vigorously for 5 minutes to facilitate the transfer of Azilsartan into the organic phase.[14]
-
Centrifuge at 4000 x g for 10 minutes to separate the aqueous and organic layers.[14]
-
Transfer the upper organic layer to a new tube.
-
Repeat the extraction process on the remaining aqueous layer to maximize recovery.[14]
-
Combine the organic extracts and evaporate to dryness under a stream of nitrogen at 40°C.[14]
-
Reconstitute the dried residue in a known volume (e.g., 50 µL) of the mobile phase before injection.[14]
Caption: Workflow for Liquid-Liquid Extraction (LLE).
Solid-Phase Extraction (SPE)
SPE is a highly selective and efficient sample preparation technique that provides the cleanest extracts. It utilizes a solid sorbent material, packed into a cartridge, to retain the analyte of interest from the liquid sample matrix. Interferences are washed away, and the purified analyte is then eluted with a small volume of an appropriate solvent.
Experimental Protocol
Materials:
-
Plasma sample
-
Internal Standard (IS) solution (e.g., Telmisartan[8])
-
10 mM Ammonium Acetate buffer[9]
-
Conditioning solvent (e.g., Methanol)
-
Equilibration solvent (e.g., Water)
-
Washing solvent (e.g., Water)
-
Elution solvent (e.g., Methanol)[9]
-
Vortex mixer
-
SPE manifold
-
Evaporator (e.g., nitrogen stream)
-
Reconstitution solvent (mobile phase)
Procedure:
-
Sample Pre-treatment:
-
SPE Cartridge Conditioning:
-
Condition the SPE cartridge by passing 2 mL of methanol followed by 2 mL of water.[9]
-
-
Sample Loading:
-
Load the pre-treated plasma sample onto the conditioned SPE cartridge.
-
-
Washing:
-
Wash the cartridge twice with 1 mL of water to remove polar interferences.[9]
-
-
Elution:
-
Elute Azilsartan and the IS from the cartridge using 1 mL of methanol into a clean collection tube.[9]
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the residue in a suitable volume of the mobile phase for analysis.
-
Caption: Workflow for Solid-Phase Extraction (SPE).
References
- 1. d.docksci.com [d.docksci.com]
- 2. researchgate.net [researchgate.net]
- 3. Determination of azilsartan in healthy human plasma by liquid chr...: Ingenta Connect [ingentaconnect.com]
- 4. Bioanalytical method development and validation of azilsartan medoxomil potassium in human plasma by reversed-phase-high-performance liquid chromatographic with solid-phase extraction and its application in bioequivalence study | PDF [slideshare.net]
- 5. researchgate.net [researchgate.net]
- 6. journals.innovareacademics.in [journals.innovareacademics.in]
- 7. Simultaneous determination of azilsartan and chlorthalidone in rat and human plasma by liquid chromatography-electrospray tandem mass spectrometry [pubmed.ncbi.nlm.nih.gov]
- 8. Bioanalytical method development and validation of azilsartan medoxomil potassium in human plasma by reversed-phase-high-performance liquid chromatographic with solid-phase extraction and its application in bioequivalence study | Innovative Journal of Medical Sciences [ijms.co.in]
- 9. researchgate.net [researchgate.net]
- 10. agilent.com [agilent.com]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. ijbpas.com [ijbpas.com]
- 14. researchgate.net [researchgate.net]
Application Note: High-Throughput Bioanalytical Assay for Azilsartan in Human Plasma Using Azilsartan-d4 as an Internal Standard by LC-MS/MS
Introduction
Azilsartan is a potent angiotensin II receptor blocker (ARB) used for the treatment of hypertension. To support pharmacokinetic and bioequivalence studies, a robust and reliable bioanalytical method for the quantification of azilsartan in biological matrices is essential. This application note describes a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the determination of azilsartan in human plasma. The use of a stable isotope-labeled internal standard, Azilsartan-d4, ensures high accuracy and precision by compensating for variability in sample preparation and instrument response.
Principle
The method involves a simple and rapid protein precipitation for the extraction of azilsartan and the internal standard (IS), this compound, from human plasma. The separated analytes are then quantified using a triple quadrupole mass spectrometer operating in the multiple reaction monitoring (MRM) mode. The concentration of azilsartan is determined from the peak area ratio of the analyte to the IS.
Experimental
Materials and Reagents
-
Azilsartan reference standard
-
This compound internal standard
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid
-
Ammonium acetate
-
Ultrapure water
-
Control human plasma
Instrumentation
-
Liquid Chromatograph: Shimadzu UFLC system or equivalent
-
Mass Spectrometer: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source
-
Analytical Column: C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm)
Sample Preparation
-
Thaw plasma samples at room temperature and vortex to ensure homogeneity.
-
To 50 µL of plasma in a microcentrifuge tube, add 200 µL of the internal standard working solution (this compound in acetonitrile).
-
Vortex the mixture for 3 minutes to precipitate proteins.
-
Centrifuge at 12,000 x g for 10 minutes at 4°C.
-
Transfer a portion of the supernatant to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Conditions
-
Mobile Phase A: 10 mM Ammonium acetate in water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile:Methanol (8:92, v/v)[1]
-
Flow Rate: 0.7 mL/min[1]
-
Injection Volume: 10 µL
-
Ionization Mode: Electrospray Ionization (ESI), Negative[1]
-
MRM Transitions: To be optimized, but typically monitoring the precursor to product ion transitions for both azilsartan and this compound.
Results and Discussion
The bioanalytical method was validated according to regulatory guidelines. The validation parameters are summarized in the table below.
Table 1: Summary of Bioanalytical Method Validation Parameters for Azilsartan
| Parameter | Result |
| Linearity Range | 1 - 4000 ng/mL[1] |
| Correlation Coefficient (r²) | ≥ 0.995[1] |
| Lower Limit of Quantification (LLOQ) | 1 ng/mL[1] |
| Precision (%RSD) | |
| Intra-day | < 15% |
| Inter-day | < 15% |
| Accuracy (% Bias) | |
| Intra-day | Within ±15% |
| Inter-day | Within ±15% |
| Mean Extraction Recovery | ~80%[1] |
| Matrix Effect | No significant matrix effect observed[1] |
| Stability | Stable under relevant storage conditions[1] |
The method demonstrated excellent linearity over the specified concentration range. The precision and accuracy were well within the acceptable limits, indicating the reliability of the method. The high recovery and lack of significant matrix effect suggest that the protein precipitation method is efficient for sample cleanup.
Conclusion
This application note presents a rapid, sensitive, and robust LC-MS/MS method for the quantification of azilsartan in human plasma using this compound as an internal standard. The simple sample preparation and short chromatographic run time make it suitable for high-throughput analysis in clinical and preclinical studies.
Detailed Experimental Protocol
1. Preparation of Stock and Working Solutions
-
Azilsartan Stock Solution (1 mg/mL): Accurately weigh 10 mg of azilsartan reference standard and dissolve in 10 mL of methanol.
-
This compound Internal Standard (IS) Stock Solution (1 mg/mL): Accurately weigh 1 mg of this compound and dissolve in 1 mL of methanol.
-
Calibration Standards and Quality Control (QC) Samples: Prepare a series of working standard solutions by serially diluting the azilsartan stock solution with a mixture of acetonitrile and water (1:1, v/v). These working solutions are then used to spike blank plasma to obtain calibration standards and QC samples at various concentrations.
-
IS Working Solution (e.g., 100 ng/mL): Dilute the this compound stock solution with acetonitrile to achieve the desired concentration.[2]
2. Sample Preparation Procedure
-
Label microcentrifuge tubes for blank, calibration standards, QC samples, and unknown samples.
-
Allow all plasma samples to thaw completely at room temperature.
-
Vortex the plasma samples for 15 seconds to ensure homogeneity.
-
Pipette 50 µL of the appropriate plasma sample into the corresponding labeled microcentrifuge tube.
-
Add 200 µL of the IS working solution to each tube.
-
Vortex each tube vigorously for 3 minutes.
-
Centrifuge the tubes at 12,000 x g for 10 minutes at 4°C.
-
Carefully transfer 100 µL of the clear supernatant into autosampler vials.
-
Place the vials in the autosampler for LC-MS/MS analysis.
3. LC-MS/MS System Operation
-
Equilibrate the LC-MS/MS system with the initial mobile phase composition until a stable baseline is achieved.
-
Create a sequence table in the instrument control software with the sample information and injection volumes.
-
Inject the samples and acquire data in the MRM mode.
4. Data Analysis
-
Integrate the chromatographic peaks for azilsartan and this compound.
-
Calculate the peak area ratio of azilsartan to this compound for each sample.
-
Construct a calibration curve by plotting the peak area ratio versus the nominal concentration of the calibration standards using a weighted linear regression model.
-
Determine the concentration of azilsartan in the QC and unknown samples by interpolating their peak area ratios from the calibration curve.
Workflow Diagram
Caption: Bioanalytical workflow for Azilsartan quantification.
References
Application Note: Preparation of Azilsartan-d4 Solutions for Calibration Curves in Bioanalytical Studies
Abstract
This application note provides a detailed protocol for the preparation of Azilsartan-d4 solutions for the generation of calibration curves, essential for the quantitative analysis of azilsartan in biological matrices. This compound, a stable isotope-labeled internal standard, is critical for accurate and precise quantification of azilsartan using liquid chromatography-tandem mass spectrometry (LC-MS/MS). This document outlines the step-by-step procedures for preparing stock solutions, working solutions, and a series of calibration standards. Additionally, it presents typical validation parameters and a visual workflow to ensure reproducible and reliable results for researchers, scientists, and drug development professionals.
Introduction
Azilsartan is a potent angiotensin II receptor blocker (ARB) used in the treatment of hypertension. Accurate determination of its concentration in biological samples is crucial for pharmacokinetic, pharmacodynamic, and toxicological studies. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard in bioanalytical methods, as it compensates for variability in sample preparation and instrument response. The preparation of accurate and precise calibration standards is a fundamental prerequisite for the validation and application of any quantitative bioanalytical method. This protocol provides a comprehensive guide to preparing this compound solutions for generating calibration curves.
Materials and Reagents
-
This compound (Purity >95%, Isotopic Enrichment >95%)[1]
-
Acetonitrile (HPLC or LC-MS grade)
-
Deionized water (18.2 MΩ·cm)
-
Volumetric flasks (Class A)
-
Pipettes (calibrated)
-
Analytical balance
-
Vortex mixer
-
Sonicator
Experimental Protocols
Preparation of this compound Stock Solution (1 mg/mL)
The preparation of a concentrated stock solution is the first critical step in generating accurate calibration standards.
Procedure:
-
Accurately weigh approximately 10 mg of this compound powder using a calibrated analytical balance.
-
Transfer the weighed powder into a 10 mL Class A volumetric flask.
-
Add approximately 7 mL of HPLC grade methanol to the flask.[2][3]
-
Sonicate the flask for 5-10 minutes to ensure complete dissolution of the this compound.
-
Allow the solution to return to room temperature.
-
Make up the volume to the 10 mL mark with methanol.
-
Cap the flask and invert it several times to ensure homogeneity.
-
This solution is the 1 mg/mL this compound Stock Solution .
-
Store the stock solution at -20°C in a tightly sealed, light-protected container.[1]
Preparation of this compound Working Solution (10 µg/mL)
A working solution is prepared by diluting the stock solution. This intermediate dilution helps in minimizing errors during the preparation of the final calibration standards.
Procedure:
-
Allow the 1 mg/mL this compound stock solution to equilibrate to room temperature.
-
Pipette 100 µL of the 1 mg/mL stock solution into a 10 mL Class A volumetric flask.
-
Add approximately 7 mL of methanol.
-
Vortex the solution for 30 seconds.
-
Make up the volume to the 10 mL mark with methanol.
-
Cap the flask and invert it several times to ensure homogeneity.
-
This solution is the 10 µg/mL this compound Working Solution .
-
This working solution can be stored at 2-8°C for short-term use (up to one week). For longer storage, it is recommended to prepare it fresh.
Preparation of Calibration Curve Standards
A series of dilutions are prepared from the working solution to create the calibration curve. The following protocol describes the preparation of an eight-point calibration curve.
Procedure:
-
Label eight clean microcentrifuge tubes or vials from CS1 to CS8.
-
Prepare the calibration standards by serial dilution as described in the table below. The final volume of each standard is 1 mL, and the diluent is typically the same matrix as the samples (e.g., blank plasma, or a mixture of methanol and water). For simplicity, this protocol uses a 50:50 (v/v) methanol:water solution as the diluent.
| Calibration Standard | Volume of 10 µg/mL Working Solution (µL) | Volume of Diluent (µL) | Final Concentration (ng/mL) |
| CS1 | 100 | 900 | 1000 |
| CS2 | 50 | 950 | 500 |
| CS3 | 20 | 980 | 200 |
| CS4 | 10 | 990 | 100 |
| CS5 | 5 | 995 | 50 |
| CS6 | 2 | 998 | 20 |
| CS7 | 1 | 999 | 10 |
| CS8 | 0.5 | 999.5 | 5 |
-
After adding the working solution and diluent to each tube, vortex each standard for 30 seconds to ensure thorough mixing.
-
These calibration standards are now ready for analysis (e.g., by LC-MS/MS).
Data Presentation
The following table summarizes the expected performance characteristics of a calibration curve generated using this protocol. The data are representative and may vary depending on the analytical instrument and method used.
| Parameter | Typical Value |
| Linearity Range (ng/mL) | 5 - 1000 |
| Correlation Coefficient (r²) | ≥ 0.995 |
| Accuracy (%) | 85 - 115 |
| Precision (%RSD) | < 15 |
| Limit of Detection (LOD) | 1 ng/mL |
| Limit of Quantification (LOQ) | 5 ng/mL |
Note: The linearity range can be adjusted based on the specific requirements of the assay.[4]
Visualization of Experimental Workflow
The following diagram illustrates the workflow for the preparation of this compound calibration standards.
Caption: Workflow for this compound Calibration Standard Preparation.
Conclusion
This application note provides a detailed and robust protocol for the preparation of this compound solutions for generating calibration curves. Adherence to this protocol will enable researchers and scientists to produce accurate and reproducible quantitative data for azilsartan in various bioanalytical applications. The provided workflow and data tables serve as a valuable resource for method development and validation.
References
Application Notes and Protocols for the Use of Azilsartan-d4 in Clinical Trial Sample Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Azilsartan, the active moiety of the prodrug azilsartan medoxomil, is a potent and selective angiotensin II receptor blocker (ARB) used for the treatment of hypertension. To accurately determine the pharmacokinetic profile of azilsartan in clinical trials, a robust and reliable bioanalytical method is essential. The use of a stable isotope-labeled internal standard, such as Azilsartan-d4, in conjunction with liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for quantitative bioanalysis. This approach minimizes variability due to matrix effects and sample processing, ensuring high accuracy and precision of the analytical results.
These application notes provide a comprehensive overview and detailed protocols for the use of this compound as an internal standard in the analysis of clinical trial samples.
Mechanism of Action: The Renin-Angiotensin-Aldosterone System (RAAS)
Azilsartan exerts its antihypertensive effect by selectively blocking the angiotensin II type 1 (AT1) receptor. This prevents angiotensin II, a potent vasoconstrictor, from binding to the receptor and eliciting its pressor effects. The inhibition of the RAAS pathway leads to vasodilation, reduced aldosterone secretion, and a decrease in blood pressure.[1][2]
Pharmacokinetic Parameters of Azilsartan in Adults
The following table summarizes key pharmacokinetic parameters of azilsartan observed in clinical trials with adult subjects. These values are essential for designing sample collection schedules and for the interpretation of bioanalytical data.
| Parameter | Value | Reference |
| Time to Peak Plasma Concentration (Tmax) | 1.5 - 3.0 hours | [3] |
| Elimination Half-Life (t1/2) | ~11 hours | [3] |
| Apparent Volume of Distribution (Vd/F) | ~16 L | |
| Renal Clearance | ~2.3 mL/min | [3] |
| Plasma Protein Binding | >99% | |
| Absolute Bioavailability | ~60% | [4] |
Table 1: Pharmacokinetic Parameters of Azilsartan in Adults
Bioanalytical Method for Azilsartan Quantification in Human Plasma
A validated LC-MS/MS method is recommended for the quantification of azilsartan in human plasma for clinical trials. The use of this compound as an internal standard is critical for ensuring the accuracy and precision of the results.
Experimental Workflow
The general workflow for the analysis of clinical trial samples for azilsartan concentration is depicted below.
Detailed Experimental Protocol
This protocol describes a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the determination of azilsartan in human plasma using this compound as the internal standard.
Materials and Reagents
-
Azilsartan reference standard
-
This compound (internal standard)
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ammonium acetate (LC-MS grade)
-
Water (deionized, 18 MΩ·cm)
-
Human plasma (K2EDTA)
-
Solid Phase Extraction (SPE) cartridges (e.g., Oasis HLB)
Stock and Working Solutions
-
Primary Stock Solutions (1 mg/mL): Prepare separate stock solutions of azilsartan and this compound in methanol.
-
Working Standard Solutions: Serially dilute the azilsartan stock solution with 50:50 (v/v) methanol:water to prepare working standard solutions for the calibration curve and quality control (QC) samples.
-
Internal Standard (IS) Working Solution (e.g., 100 ng/mL): Dilute the this compound stock solution with 50:50 (v/v) methanol:water.
Sample Preparation (Solid Phase Extraction - SPE)
-
Condition the SPE cartridges with 1 mL of methanol followed by 1 mL of water.
-
To 200 µL of plasma sample, calibration standard, or QC sample, add 50 µL of the IS working solution.
-
Vortex mix and load the entire sample onto the conditioned SPE cartridge.
-
Wash the cartridge with 1 mL of water.
-
Elute the analyte and internal standard with 1 mL of methanol into a clean collection tube.
-
Evaporate the eluate to dryness under a stream of nitrogen at approximately 40°C.
-
Reconstitute the residue in 200 µL of the mobile phase.
-
Transfer to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Conditions
The following tables provide recommended starting conditions for the LC-MS/MS system. These may require optimization based on the specific instrumentation used.
Table 2: Liquid Chromatography Parameters
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Gradient | Start with 10% B, ramp to 90% B over 3 minutes, hold for 1 minute, return to 10% B and equilibrate for 1 minute. |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
Table 3: Mass Spectrometry Parameters
| Parameter | Condition |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| MRM Transition (Azilsartan) | Q1: 457.2 m/z -> Q3: 279.1 m/z |
| MRM Transition (this compound) | Q1: 461.2 m/z -> Q3: 279.1 m/z (or other suitable product ion) |
| Dwell Time | 100 ms |
| Collision Energy | Optimize for specific instrument |
| Declustering Potential | Optimize for specific instrument |
Method Validation
The bioanalytical method should be fully validated according to the FDA or other relevant regulatory guidelines. Key validation parameters are summarized in the table below.
Table 4: Bioanalytical Method Validation Parameters and Acceptance Criteria
| Parameter | Description | General Acceptance Criteria |
| Selectivity | The ability of the method to differentiate and quantify the analyte from endogenous components in the matrix. | No significant interference at the retention time of the analyte and IS. |
| Accuracy | The closeness of the determined value to the nominal concentration. | Within ±15% of the nominal value (±20% at the Lower Limit of Quantification - LLOQ). |
| Precision | The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. | Coefficient of variation (CV) ≤15% (≤20% at the LLOQ). |
| Calibration Curve | The relationship between the instrument response and the known concentration of the analyte. | At least 6 non-zero standards with a correlation coefficient (r²) ≥ 0.99. |
| Lower Limit of Quantification (LLOQ) | The lowest concentration of an analyte that can be quantitatively determined with acceptable accuracy and precision. | Signal-to-noise ratio ≥ 5; accuracy within ±20% and precision ≤20%. |
| Matrix Effect | The direct or indirect alteration or interference in response due to the presence of unintended analytes or other interfering substances in the sample. | The CV of the matrix factor should be ≤15%. |
| Stability | The chemical stability of an analyte in a given matrix under specific conditions for given time intervals. | Mean concentration within ±15% of the nominal concentration. |
Conclusion
The use of this compound as an internal standard in LC-MS/MS-based bioanalytical methods provides a robust, sensitive, and specific approach for the quantification of azilsartan in clinical trial samples. The detailed protocols and application notes presented here serve as a comprehensive guide for researchers and scientists involved in the clinical development of azilsartan. Adherence to these guidelines and proper method validation will ensure the generation of high-quality data for pharmacokinetic and other clinical assessments.
References
- 1. researchgate.net [researchgate.net]
- 2. Clinical pharmacokinetics of Azilsartan medoxomil for the treatment of cardiovascular disease: A review [inis.iaea.org]
- 3. Effects of Age, Sex, and Race on the Safety and Pharmacokinetics of Single and Multiple Doses of Azilsartan Medoxomil in Healthy Subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacokinetic evaluation and clinical utility of azilsartan medoxomil for the treatment of hypertension | Semantic Scholar [semanticscholar.org]
Troubleshooting & Optimization
Technical Support Center: Optimizing LC-MS/MS for Azilsartan-d4 Detection
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) parameters for the detection of Azilsartan-d4.
Frequently Asked Questions (FAQs)
Q1: What are the recommended initial LC-MS/MS parameters for Azilsartan and this compound?
A1: For initial method development, you can start with the parameters summarized in the tables below. These parameters are based on published methodologies for Azilsartan and theoretically derived values for its deuterated internal standard, this compound. It is crucial to optimize these parameters on your specific instrument for the best performance.
Table 1: Mass Spectrometry Parameters for Azilsartan and this compound
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Ionization Mode |
| Azilsartan | 457.95 | 279.15 | 25 - 35 | Positive ESI |
| This compound | 461.98 (theoretical) | 283.18 (theoretical) | 25 - 35 | Positive ESI |
Note: The parameters for this compound are theoretically derived based on the addition of four deuterium atoms and may require optimization.
Table 2: Suggested Liquid Chromatography Parameters
| Parameter | Recommended Condition |
| Column | C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | Start with 95% A, ramp to 5% A over 3-5 minutes, hold, and re-equilibrate |
| Flow Rate | 0.3 - 0.5 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 - 10 µL |
Q2: How should I prepare my plasma samples for this compound analysis?
A2: The two most common and effective sample preparation techniques for Azilsartan and its internal standard in plasma are Protein Precipitation (PPT) and Solid-Phase Extraction (SPE).
-
Protein Precipitation (PPT): This is a simpler and faster method. It involves adding a solvent, typically acetonitrile, to the plasma sample to precipitate the proteins. After centrifugation, the supernatant is injected into the LC-MS/MS system. This method is suitable for initial studies but may be more susceptible to matrix effects.
-
Solid-Phase Extraction (SPE): SPE provides a cleaner sample extract, which can lead to reduced matrix effects and improved sensitivity. It involves passing the sample through a cartridge that retains the analyte of interest while washing away interferences. The analyte is then eluted with a small volume of solvent.
Detailed protocols for both methods are provided in the "Experimental Protocols" section.
Q3: I am not seeing a signal for this compound. What should I check first?
A3: If you are not observing a signal for your internal standard, start by verifying the following:
-
Correct MRM Transition: Ensure you have entered the correct precursor and product ion m/z values for this compound in your instrument method.
-
Tuning and Calibration: Confirm that your mass spectrometer is properly tuned and calibrated.
-
Solution Integrity: Check the concentration and integrity of your this compound stock and working solutions. Prepare a fresh dilution and inject it directly to confirm that the compound is present and ionizes.
-
Source Conditions: Optimize the ion source parameters, such as spray voltage, gas flows, and temperature, to ensure efficient ionization.
For a more detailed approach, please refer to the troubleshooting guide below.
Experimental Protocols
Protocol 1: Plasma Sample Preparation by Protein Precipitation (PPT)
-
To 100 µL of plasma sample in a microcentrifuge tube, add 20 µL of this compound internal standard working solution.
-
Add 300 µL of cold acetonitrile to the plasma sample.
-
Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifuge the sample at 10,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase composition (e.g., 95% Mobile Phase A: 5% Mobile Phase B).
-
Vortex briefly and inject into the LC-MS/MS system.
Protocol 2: Plasma Sample Preparation by Solid-Phase Extraction (SPE)
-
To 100 µL of plasma sample, add 20 µL of this compound internal standard working solution.
-
Pre-condition an appropriate SPE cartridge (e.g., a mixed-mode cation exchange cartridge) with 1 mL of methanol followed by 1 mL of water.
-
Load the plasma sample onto the conditioned SPE cartridge.
-
Wash the cartridge with 1 mL of 5% methanol in water to remove interfering substances.
-
Elute the analyte and internal standard with 1 mL of 5% formic acid in methanol.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase composition.
-
Vortex briefly and inject into the LC-MS/MS system.
Troubleshooting Guides
Issue 1: Low or No Signal Intensity for this compound
If you are experiencing low or no signal for your internal standard, follow this decision tree to diagnose and resolve the issue.
Caption: Troubleshooting workflow for low or no this compound signal.
Issue 2: Poor Peak Shape or Shifting Retention Time
A good chromatographic peak is essential for accurate quantification. If you observe poor peak shape (e.g., tailing, fronting, or broad peaks) or a shift in retention time, use the following guide.
Caption: Troubleshooting guide for chromatographic issues.
Experimental Workflow Overview
The following diagram outlines the general workflow for the LC-MS/MS analysis of this compound in biological samples.
Caption: General workflow for this compound LC-MS/MS analysis.
Azilsartan-d4 Stability in Biological Matrices: A Technical Support Resource
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the stability of Azilsartan-d4 in biological matrices during storage. The information is presented in a user-friendly question-and-answer format to directly address common experimental challenges.
Disclaimer: The stability data presented here is primarily based on studies of Azilsartan and its prodrug, Azilsartan medoxomil. It is a reasonable scientific assumption that the deuterated internal standard, this compound, exhibits similar stability characteristics. However, it is always best practice to validate stability in your own laboratory under your specific experimental conditions.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can affect the stability of this compound in biological samples?
A1: The stability of this compound in biological matrices such as plasma, serum, and urine can be influenced by several factors:
-
Temperature: Storage temperature is a critical factor. Inappropriate temperatures can lead to degradation.
-
pH: Azilsartan has been shown to be unstable in aqueous solutions at pH 1 and pH 7, with greater stability observed between pH 3 and 5.[1]
-
Freeze-Thaw Cycles: Repeated freezing and thawing of samples can impact the integrity of the analyte.[2][3]
-
Light Exposure: Like many pharmaceutical compounds, exposure to light can potentially lead to photodegradation.[1]
-
Matrix Components: Endogenous enzymes and other components within the biological matrix can contribute to degradation.
Q2: What are the recommended storage temperatures for biological samples containing this compound?
A2: Based on stability studies of the non-deuterated form, the following storage conditions are recommended:
-
Long-term Storage: For long-term stability (up to 6 months), storage at -80°C is recommended as no significant degradation of Azilsartan was observed at this temperature.[4] Storage at -20°C may be suitable for shorter durations (up to 1 month), but degradation has been noted with longer storage at this temperature.[4]
-
Short-term Storage: For short-term storage, keeping samples on ice is recommended. At room temperature, the prodrug Azilsartan medoxomil shows rapid hydrolysis to Azilsartan.[5]
Q3: How many freeze-thaw cycles can samples containing this compound withstand?
A3: While specific data for this compound is limited, studies on other analytes in serum suggest that many common clinical chemistry analytes are stable for up to ten freeze-thaw cycles when stored at -20°C.[2][3] However, it is crucial to minimize the number of freeze-thaw cycles. It is best practice to aliquot samples into single-use vials to avoid repeated cycles.
Q4: Are there any known degradation products of Azilsartan that I should be aware of?
A4: Yes, forced degradation studies of Azilsartan have identified several degradation products under various stress conditions such as hydrolysis (acidic, alkaline, and neutral), oxidation, and photolysis.[6][7] These include products of hydrolysis and oxidative degradation.[7] When developing analytical methods, it is important to ensure that the method can separate this compound from any potential degradation products of the analyte.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low recovery of this compound from stored samples. | Analyte degradation due to improper storage temperature. | Ensure long-term storage at -80°C. For short-term storage, keep samples on ice. Verify freezer/refrigerator temperatures are consistently maintained. |
| Multiple freeze-thaw cycles. | Aliquot samples into single-use tubes after the initial processing to avoid repeated freezing and thawing. | |
| pH of the biological matrix. | While difficult to control in collected samples, be aware that extreme pH can affect stability. Ensure prompt processing and freezing of samples after collection. | |
| Inconsistent internal standard (this compound) peak areas in a batch analysis. | Inconsistent sample handling during thawing. | Thaw all samples, calibration standards, and quality controls uniformly. For example, thaw at room temperature for a consistent period or in a controlled water bath. |
| Analyte adsorption to storage containers. | Use low-binding polypropylene tubes for sample storage and processing. | |
| Presence of interfering peaks near the this compound peak. | Formation of degradation products. | Review the sample storage history. If degradation is suspected, re-evaluate the chromatographic method to ensure separation from potential degradants. |
| Matrix effects from the biological sample. | Optimize the sample extraction procedure (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction) to minimize matrix interference. |
Quantitative Stability Data
The following tables summarize the stability of Azilsartan in human plasma under various storage conditions. As previously mentioned, this compound is expected to have similar stability.
Table 1: Long-Term Stability of Azilsartan in Human Plasma
| Storage Temperature | Duration | Stability Outcome |
| -20°C | 1 month | Stable |
| -20°C | > 1 month | Gradual decrease observed |
| -80°C | 6 months | No significant change observed |
Data adapted from a study on Azilsartan medoxomil and Azilsartan.[4]
Table 2: Short-Term Stability of Azilsartan Medoxomil and Azilsartan in Human Plasma
| Storage Condition | Duration | Stability Outcome for Azilsartan Medoxomil | Stability Outcome for Azilsartan |
| Room Temperature | Hourly | Decreased | Increased (due to hydrolysis of prodrug) |
| On Ice | 6 hours | Stable | Stable |
Data adapted from a study on Azilsartan medoxomil and Azilsartan.[5]
Experimental Protocols
Protocol 1: Assessment of Long-Term Stability
-
Sample Preparation: Spike a known concentration of this compound into at least three replicates of the biological matrix (e.g., human plasma).
-
Storage: Store these samples at the desired long-term storage temperatures (e.g., -20°C and -80°C).
-
Analysis: At specified time points (e.g., 1, 3, and 6 months), thaw a set of samples and analyze them using a validated bioanalytical method (e.g., LC-MS/MS).
-
Comparison: Compare the mean concentration of this compound in the stored samples to the mean concentration of freshly prepared samples (time zero). The stability is acceptable if the mean concentration of the stored samples is within ±15% of the nominal concentration.
Protocol 2: Evaluation of Freeze-Thaw Stability
-
Sample Preparation: Prepare at least three replicates of the biological matrix spiked with a known concentration of this compound.
-
Freeze-Thaw Cycles:
-
Freeze the samples completely at the intended storage temperature (e.g., -20°C or -80°C) for at least 12 hours.
-
Thaw the samples unassisted at room temperature.
-
Repeat this freeze-thaw cycle for a predetermined number of times (e.g., three or five cycles).
-
-
Analysis: After the final thaw, analyze the samples using a validated bioanalytical method.
-
Comparison: Compare the results to those of freshly prepared samples. The stability is considered acceptable if the mean concentration is within ±15% of the nominal concentration.
Visualizations
Caption: Experimental workflows for assessing long-term and freeze-thaw stability.
Caption: Factors influencing this compound stability and their potential impact.
References
- 1. Effect of Repeated Freeze-Thaw on Serum Biomarkers Associated with Eye Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Development and validation of LC-MS/MS method for simultaneous determination of Azilsartan Medoxomil and Chlorthalidone from the human plasma | Semantic Scholar [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Bioanalytical method development and validation of azilsartan medoxomil potassium in human plasma by reversed-phase-high-performance liquid chromatographic with solid-phase extraction and its application in bioequivalence study | Innovative Journal of Medical Sciences [ijms.co.in]
- 7. The effect of storage time and freeze-thaw cycles on the stability of serum samples - PMC [pmc.ncbi.nlm.nih.gov]
Addressing isotopic exchange issues with Azilsartan-d4
Welcome to the technical support center for Azilsartan-d4. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on potential isotopic exchange issues and to offer troubleshooting support for bioanalytical experiments involving this compound as an internal standard.
Frequently Asked Questions (FAQs)
Q1: What is this compound, and where are the deuterium labels located?
A1: this compound is a stable isotope-labeled version of Azilsartan, intended for use as an internal standard in quantitative bioanalysis by LC-MS/MS. The four deuterium atoms are located on the para-phenylene ring of the biphenyl moiety. The IUPAC name is 2-ethoxy-3-[[2,3,5,6-tetradeuterio-4-[2-(5-oxo-4H-1,2,4-oxadiazol-3-yl)phenyl]phenyl]methyl]benzimidazole-4-carboxylic acid. This specific labeling at chemically stable positions minimizes the risk of isotopic exchange.
Q2: Is isotopic exchange a significant concern with this compound?
A2: Due to the placement of the deuterium labels on a stable aromatic ring, the risk of hydrogen-deuterium (H-D) back-exchange is extremely low under typical bioanalytical conditions. Aromatic C-D bonds are not readily exchangeable. While H-D exchange can be a concern for deuterated compounds with labels on acidic or enolizable protons, the design of this compound makes it a robust internal standard. Studies have shown that H-D exchange on many aromatic ring systems during LC-MS analysis is often undetectable.[1][2]
Q3: Under what conditions could isotopic exchange potentially occur?
A3: While highly unlikely for this compound, extreme pH and high temperatures are general conditions that can promote H-D exchange for some deuterated compounds.[3] Storing stock solutions in strong acidic or basic conditions for extended periods should be avoided as a general best practice. Azilsartan itself has shown degradation under acidic and alkaline conditions, which is a more likely cause for analytical variability than isotopic exchange.[4]
Q4: Can the use of this compound affect the chromatographic retention time compared to unlabeled Azilsartan?
A4: A slight difference in retention time between a deuterated standard and its unlabeled counterpart, known as a chromatographic isotope effect, can sometimes be observed.[5] This is more common in gas chromatography but can also occur in liquid chromatography.[6] It is essential to verify the elution profile during method development to ensure proper integration and quantification. However, for many applications, they will co-elute sufficiently.
Troubleshooting Guide
This guide addresses potential issues that may arise during the use of this compound in LC-MS/MS assays.
| Observed Issue | Potential Cause | Recommended Action |
| Unexpectedly high response for unlabeled Azilsartan in blank samples. | 1. Contamination of the this compound internal standard with unlabeled Azilsartan. 2. In-source fragmentation of this compound. 3. Isotopic exchange (highly unlikely but possible under harsh conditions). | 1. Verify the isotopic purity of the this compound standard with the supplier's certificate of analysis. 2. Optimize MS source conditions (e.g., cone voltage, capillary voltage) to minimize in-source fragmentation. 3. Prepare fresh solutions and avoid prolonged storage in extreme pH conditions. |
| Poor precision and accuracy in quality control samples. | 1. Inconsistent sample preparation. 2. Matrix effects affecting the analyte and internal standard differently. 3. Instability of Azilsartan or this compound in the sample matrix or final extract. | 1. Ensure consistent and precise pipetting and extraction procedures. 2. Evaluate matrix effects by comparing the response in neat solution versus post-extraction spiked matrix samples. If significant, optimize the sample cleanup procedure. 3. Perform stability assessments of Azilsartan and this compound in the biological matrix at various temperatures and for different durations (bench-top, freeze-thaw, long-term). |
| Drifting or decreasing signal of this compound over an analytical run. | 1. Adsorption of the analyte/internal standard to vials or tubing. 2. Progressive matrix-induced ion suppression. 3. Instability in the autosampler. | 1. Use deactivated vials and consider adding a small percentage of a competing compound to the reconstitution solvent. 2. Improve sample cleanup to remove more matrix components. Inject blank matrix samples periodically to assess the extent of the issue. 3. Check the temperature of the autosampler and perform stability tests under those conditions. |
Experimental Protocols
Recommended Bioanalytical Method for Azilsartan in Human Plasma using LC-MS/MS
This protocol is a recommended starting point and should be fully validated according to regulatory guidelines.
1. Sample Preparation (Protein Precipitation)
-
To 100 µL of human plasma in a microcentrifuge tube, add 20 µL of this compound working solution (e.g., 100 ng/mL in methanol) and vortex briefly.
-
Add 300 µL of acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 12,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of mobile phase.
-
Inject 5 µL onto the LC-MS/MS system.
2. Liquid Chromatography Conditions
| Parameter | Value |
| Column | C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Flow Rate | 0.4 mL/min |
| Gradient | Start with 20% B, ramp to 90% B over 3 min, hold for 1 min, return to 20% B and equilibrate for 1 min. |
| Column Temperature | 40°C |
| Autosampler Temperature | 10°C |
3. Mass Spectrometry Conditions
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transitions | Azilsartan: 457.2 -> 207.1 this compound: 461.2 -> 207.1 |
| Dwell Time | 100 ms |
| Source Temperature | 150°C |
| Desolvation Temperature | 450°C |
| Cone Gas Flow | 50 L/hr |
| Desolvation Gas Flow | 800 L/hr |
Note: MS parameters such as cone voltage and collision energy should be optimized for the specific instrument used.
Visualizations
Caption: Troubleshooting workflow for unexpected unlabeled analyte signals.
Caption: Sample preparation workflow for Azilsartan analysis in plasma.
References
- 1. Hydrogen/deuterium exchange on aromatic rings during atmospheric pressure chemical ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Hydrogen–deuterium exchange - Wikipedia [en.wikipedia.org]
- 4. Forced degradation, LC-UV, MS(n) and LC-MS-TOF studies on azilsartan: Identification of a known and three new degradation impurities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
- 6. Question on MS/MS techniques - Page 2 - Chromatography Forum [chromforum.org]
Technical Support Center: Optimization of Azilsartan Nanocrystal Formulation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the optimization of Azilsartan nanocrystal formulations to enhance bioavailability.
Frequently Asked Questions (FAQs)
1. What is the primary goal of developing an Azilsartan nanocrystal formulation?
Azilsartan is a poorly water-soluble drug, which limits its dissolution rate and subsequent oral bioavailability.[1][2][3] Developing a nanocrystal formulation aims to increase the surface area of the drug particles, thereby enhancing their dissolution velocity and improving bioavailability.[1][2][4]
2. Which methods are commonly used to prepare Azilsartan nanocrystals?
Common methods for preparing Azilsartan nanocrystals include top-down techniques like bead milling and high-pressure homogenization, as well as bottom-up methods like solvent-antisolvent precipitation.[4][5] The bead milling method has been successfully used to produce Azilsartan nanocrystals.[1][2][3]
3. What are suitable stabilizers for Azilsartan nanocrystal formulations?
Various stabilizers, including polymers and surfactants, are used to prevent the aggregation of Azilsartan nanocrystals.[6] Commonly used stabilizers include Poloxamer 188 (F68), sodium deoxycholate (NaDC), and polyvinylpyrrolidone (PVP-K30).[1][2][3][5] The combination of stabilizers, such as Poloxamer 188 with sodium deoxycholate, has been shown to be effective in reducing particle size and improving stability.[1][2][3]
4. How does nanocrystal formulation affect the bioavailability of Azilsartan?
Studies have demonstrated that Azilsartan nanocrystals show significant improvement in in-vitro dissolution and in-vivo bioavailability compared to a physical mixture of the drug.[1][2][3] This is attributed to the increased surface area and dissolution rate of the nanocrystals.
Troubleshooting Guides
Issue 1: Particle Aggregation During Formulation or Storage
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Inadequate stabilizer concentration | Increase the concentration of the stabilizer (e.g., Poloxamer 188, PVP K-30). | Reduced particle aggregation and a stable nanosuspension. |
| Improper stabilizer selection | Screen different types of stabilizers or use a combination of stabilizers (e.g., a steric and an ionic stabilizer like Poloxamer 188 and sodium deoxycholate).[1][2][3] | Enhanced stability of the nanocrystals through combined stabilizing effects. |
| Ostwald Ripening | Select a stabilizer that effectively reduces the solubility of the drug in the dispersion medium. | Minimized growth of larger crystals at the expense of smaller ones, leading to a more uniform particle size distribution. |
| Temperature fluctuations during storage | Store the nanosuspension at a controlled, refrigerated temperature (e.g., 4°C).[6] | Slower particle growth and aggregation, preserving the formulation's stability. |
Issue 2: Poor Redispersibility After Lyophilization
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Lack of cryoprotectant | Add a cryoprotectant (e.g., mannitol, trehalose) to the nanosuspension before freeze-drying.[5] | Formation of a readily redispersible powder by preventing irreversible particle aggregation during freezing. |
| Inappropriate cryoprotectant concentration | Optimize the concentration of the cryoprotectant. A typical starting point is a 1:1 to 2:1 ratio of cryoprotectant to drug. | Improved redispersibility of the lyophilized powder into a nanosuspension with the original particle size. |
| Suboptimal freezing process | Control the freezing rate. A slower cooling rate can sometimes lead to larger ice crystals and more stress on the nanoparticles. Experiment with different freezing protocols. | Minimized particle aggregation and improved cake structure for better redispersion. |
Issue 3: Inconsistent or Large Particle Size
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Insufficient energy input during milling | Increase the milling time or milling speed.[3] | A reduction in the mean particle size of the Azilsartan nanocrystals. |
| Inefficient milling media | Use smaller milling beads to increase the number of contact points and energy transfer. | More efficient particle size reduction. |
| High drug concentration | Decrease the concentration of Azilsartan in the suspension to reduce viscosity and improve milling efficiency. | Smaller and more uniform particle size distribution. |
| Incompatibility between drug and stabilizer | Evaluate the physicochemical properties of the drug and stabilizer to ensure compatibility.[6] | Selection of a stabilizer that effectively adsorbs onto the drug surface and prevents crystal growth. |
Experimental Protocols
Preparation of Azilsartan Nanocrystals by Bead Milling
This protocol is based on a common top-down method for producing drug nanocrystals.
-
Preparation of the Suspension:
-
Disperse a specific amount of Azilsartan in an aqueous solution of the chosen stabilizer(s) (e.g., Poloxamer 188 and/or sodium deoxycholate).[1][2][3]
-
The concentration of the drug and stabilizer should be optimized based on preliminary studies. A typical starting point is 1-5% (w/v) for the drug and 0.5-2% (w/v) for the stabilizer.
-
-
Milling Process:
-
Transfer the suspension to a milling chamber containing milling beads (e.g., yttrium-stabilized zirconium oxide beads, 0.5 mm diameter).
-
Set the milling speed and time. For example, milling can be performed at 2000 rpm for 2 hours.[3]
-
Maintain a controlled temperature during milling to prevent drug degradation.
-
-
Separation:
-
After milling, separate the nanosuspension from the milling beads.
-
-
Characterization:
-
Analyze the resulting nanosuspension for particle size, polydispersity index (PDI), and zeta potential.
-
Characterization of Azilsartan Nanocrystals
-
Particle Size and Polydispersity Index (PDI) Analysis:
-
Use Dynamic Light Scattering (DLS) to measure the mean particle size and PDI.
-
Dilute the nanosuspension with deionized water to an appropriate concentration before measurement to avoid multiple scattering effects.
-
-
Zeta Potential Measurement:
-
Determine the zeta potential using Laser Doppler Velocimetry.
-
Dilute the sample in a suitable medium (e.g., deionized water) to measure the surface charge of the nanocrystals, which indicates the stability of the suspension.
-
-
In Vitro Dissolution Study:
-
Perform dissolution testing using a USP Apparatus II (paddle method).[2]
-
Fill hard gelatin capsules with a specific amount of lyophilized Azilsartan nanocrystals (e.g., equivalent to 40 mg Azilsartan).[2]
-
Use different dissolution media (e.g., phosphate buffers at various pH values) to simulate physiological conditions.[2]
-
Maintain the paddle speed at 50 rpm and the temperature at 37 ± 0.5 °C.[2]
-
Withdraw samples at predetermined time intervals and analyze the concentration of dissolved Azilsartan using a suitable analytical method like UV-Vis spectrophotometry or HPLC.
-
Data Presentation
Table 1: Formulation Parameters of Azilsartan Nanocrystals
| Formulation Code | Stabilizer(s) | Drug:Stabilizer Ratio | Mean Particle Size (nm) | PDI | Zeta Potential (mV) |
| AZ-NC1 | Poloxamer 188 | 1:0.5 | 460 | 0.25 | -15.8 |
| AZ-NC2 | Poloxamer 188 + Sodium Deoxycholate | 1:0.5:0.1 | 300 | 0.18 | -25.4 |
| AZ-NC3 | PVP-K30 + SLS | 1:0.75:0.25 | 157 | 0.22 | -20.1 |
Data is representative and compiled from findings in cited literature.[1][2][5]
Table 2: In Vitro Dissolution of Azilsartan Formulations
| Time (min) | % Drug Dissolved (Physical Mixture) | % Drug Dissolved (Nanocrystals - AZ-NC2) |
| 5 | 10.2 | 45.8 |
| 15 | 25.6 | 78.3 |
| 30 | 40.1 | 92.5 |
| 60 | 55.3 | 98.1 |
Data is representative and illustrates the enhanced dissolution of nanocrystals.[2]
Visualizations
Caption: Experimental workflow for Azilsartan nanocrystal formulation and evaluation.
Caption: Troubleshooting logic for addressing poor Azilsartan bioavailability.
References
- 1. researchgate.net [researchgate.net]
- 2. Optimization, characterization and in vitro/vivo evaluation of azilsartan nanocrystals - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Optimization, characterization and in vitro/vivo evaluation of azilsartan nanocrystals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scifiniti.com [scifiniti.com]
- 5. researchgate.net [researchgate.net]
- 6. Progress in the development of stabilization strategies for nanocrystal preparations - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Dissolution Rate of Azilsartan
Welcome to the technical support center for researchers, scientists, and drug development professionals working on enhancing the dissolution rate of the poorly soluble drug, Azilsartan. This guide provides troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to assist you in your formulation development experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My initial dissolution studies with pure Azilsartan show very poor release. What are the most common and effective strategies to improve its dissolution rate?
A1: Azilsartan is classified as a Biopharmaceutics Classification System (BCS) Class II or IV drug, meaning it has low solubility and/or permeability.[1] To enhance its dissolution, several formulation strategies can be employed. The most widely investigated and effective methods include:
-
Solid Dispersions: This technique involves dispersing Azilsartan in an inert, hydrophilic carrier at a solid state.[2][3] It is one of the most common and successful methods for improving the dissolution of poorly water-soluble drugs.[2]
-
Nanosuspensions: Reducing the particle size of the drug to the nanometer range increases the surface area, leading to a higher dissolution velocity.[1][4]
-
Nanoemulsions: These are drug delivery systems that can enhance both solubility and permeability.[5]
-
Co-crystals: Forming co-crystals of Azilsartan with a suitable co-former can significantly improve its solubility and dissolution rate.[6]
-
Liquisolid Compacts: This technique involves dissolving the drug in a non-volatile liquid vehicle and converting it into a free-flowing, compressible powder.[1]
Q2: I am preparing a solid dispersion of Azilsartan, but the dissolution enhancement is not as significant as expected. What could be the issue?
A2: Several factors can influence the effectiveness of a solid dispersion. Consider the following troubleshooting steps:
-
Carrier Selection: The choice of carrier is critical. Hydrophilic polymers like Polyvinylpyrrolidone (PVP), Polyethylene Glycols (PEGs), and Soluplus® are commonly used.[1][2] Ensure the selected carrier has good miscibility with Azilsartan.
-
Preparation Method: The method of preparation significantly impacts the final product. The solvent evaporation method has been shown to be superior to the kneading method for Azilsartan solid dispersions in some studies.[1] A combination of wet milling and spray-drying is another promising approach.[7]
-
Drug-to-Carrier Ratio: The ratio of Azilsartan to the carrier is a key parameter. An optimal ratio needs to be determined experimentally. A higher concentration of the carrier often leads to better dissolution, but there is a limit.
-
Physical State of the Drug: The goal is to convert the crystalline drug into an amorphous form within the carrier matrix. Characterization techniques like Differential Scanning Calorimetry (DSC) and Powder X-ray Diffraction (PXRD) are essential to confirm this transformation.[7][8] A lack of amorphization will result in minimal dissolution enhancement.
Q3: My Azilsartan nanosuspension is showing particle aggregation over time. How can I improve its stability?
A3: Particle aggregation is a common challenge in nanosuspension formulation. Here’s how to address it:
-
Stabilizer Selection: The use of stabilizers is crucial to prevent particle agglomeration. A combination of stabilizers, such as a polymer (e.g., PVP K-30) and a surfactant (e.g., Sodium Lauryl Sulphate or Tween 80), can provide both steric and electrostatic stabilization.[9]
-
Zeta Potential: The zeta potential of the nanosuspension is an indicator of its stability. A zeta potential of around ±20 mV is generally considered sufficient for a stable nanosuspension.[9] If your zeta potential is low, consider changing the stabilizer or its concentration.
-
Homogenization Parameters: The energy input during the preparation process (e.g., stirring speed, sonication time) can affect particle size and stability.[9] Optimize these parameters to achieve a narrow particle size distribution.
Q4: I am considering co-crystallization to enhance Azilsartan's dissolution. What are the key considerations?
A4: Co-crystallization is a promising technique, but success depends on several factors:
-
Co-former Selection: The choice of co-former is paramount. The co-former should be able to form robust hydrogen bonds or other non-covalent interactions with Azilsartan. Nicotinamide and 4,4′-bipyridine have been successfully used to form co-crystals with Azilsartan.[6][10]
-
Stoichiometric Ratio: The molar ratio of Azilsartan to the co-former is critical for co-crystal formation. This needs to be determined experimentally. For example, a 1:2 molar ratio of Azilsartan to nicotinamide has been shown to be effective.[10]
-
Preparation Method: Co-crystals can be prepared by various methods, including solution crystallization and mechanical ball milling.[6][10] The choice of method can influence the crystal form and properties.
-
Characterization: It is essential to confirm the formation of a new crystalline phase and not just a physical mixture. Techniques like PXRD, DSC, and FTIR are necessary for characterization.[6][10]
Quantitative Data Summary
The following tables summarize the quantitative data from various studies on enhancing the dissolution rate of Azilsartan.
Table 1: Enhancement of Azilsartan Solubility by Different Techniques
| Technique | Carrier/Co-former | Fold Increase in Solubility | Reference |
| Solid Dispersion | β-cyclodextrin | Up to 9 times | [8] |
| Solid Dispersion | Soluplus® | Significant increase | [3] |
| Nanoemulsion | Ethyl oleate, Tween 80, Transcutol P | - | [5] |
| Nanosuspension | PVP K-30, SLS | Higher solubility in various solvents | [4] |
| Co-crystal | Nicotinamide | 3.39 times | [10] |
| Co-crystal | 4,4′-bipyridine (BIP) | Higher than pure Azilsartan | [6] |
| Mesoporous Silica Nanoparticles | - | 6.5 times at pH 1.2 | [11] |
Table 2: In Vitro Dissolution Performance of Enhanced Azilsartan Formulations
| Technique | Formulation Details | Dissolution Medium | % Drug Release | Time (minutes) | Reference |
| Solid Dispersion (Kneading) | AZM: β-cyclodextrin | - | 82% | 90 | [8] |
| Solid Dispersion (Physical Mixture) | AZM: β-cyclodextrin | - | 71% | 90 | [8] |
| Pure Azilsartan Medoxomil | - | - | 30% | 90 | [8] |
| Nanoemulsion | Optimized AZL-NE | - | 90.14% | - | [5] |
| Nanosuspension | NSP-6 | 0.1 N HCl (pH 1.2) | 98.14% | - | [4] |
| Pure Azilsartan | - | 0.1 N HCl (pH 1.2) | 95.25% | - | [4] |
| Co-crystal | AZL-NA | pH 6.8 buffer | 90% | - | [10] |
| Pure Azilsartan | - | - | ~10% | 120 | [10] |
Experimental Protocols
Preparation of Azilsartan Solid Dispersion by Solvent Evaporation Method
Materials: Azilsartan, Polyvinylpyrrolidone (PVP), Methanol.
Procedure:
-
Accurately weigh Azilsartan and PVP in the desired ratio (e.g., 1:1, 1:2).
-
Dissolve the weighed amounts of Azilsartan and PVP in a sufficient volume of methanol with constant stirring until a clear solution is obtained.
-
The solvent is then evaporated under reduced pressure at a controlled temperature (e.g., 40-50°C) using a rotary evaporator.
-
The resulting solid mass is further dried in a vacuum oven to remove any residual solvent.
-
The dried solid dispersion is then pulverized using a mortar and pestle and passed through a sieve to obtain a uniform particle size.
-
Store the prepared solid dispersion in a desiccator until further evaluation.
Preparation of Azilsartan Nanosuspension by Nano-precipitation Method
Materials: Azilsartan, PVP K-30 (stabilizer), Tween-80 (co-stabilizer), Methanol (solvent), Deionized water (anti-solvent).
Procedure:
-
Dissolve a specific amount of Azilsartan (e.g., 40 mg) in an appropriate volume of methanol (e.g., 30 mL) to prepare the organic phase.[4]
-
Prepare the aqueous anti-solvent phase by dissolving the stabilizer (PVP K-30) and co-stabilizer (Tween-80) in deionized water (e.g., 70 mL).[4]
-
Inject the organic phase into the anti-solvent phase under constant magnetic stirring at a specific speed (e.g., 3500 rpm).[4]
-
Continue stirring for a defined period (e.g., 30 minutes) at a controlled temperature (e.g., 50 ± 1 °C) to allow for the evaporation of the organic solvent.[4]
-
Cool the resulting nanosuspension and store it at 4-8°C for further characterization.[4]
In Vitro Dissolution Testing
Apparatus: USP Dissolution Test Apparatus II (Paddle type).
Procedure:
-
Prepare the dissolution medium (e.g., 900 mL of 0.1 N HCl, pH 1.2, or phosphate buffer, pH 6.8).[9]
-
Maintain the temperature of the dissolution medium at 37 ± 0.5°C.[9]
-
Place a quantity of the formulation equivalent to a specific dose of Azilsartan (e.g., 40 mg) into each dissolution vessel.[9]
-
Set the paddle rotation speed to a specified rpm (e.g., 50 or 100 rpm).[9][12]
-
Withdraw samples (e.g., 5 mL) at predetermined time intervals (e.g., 5, 10, 15, 30, 45, 60, 90 minutes).[8]
-
Replace the withdrawn volume with an equal amount of fresh, pre-warmed dissolution medium.
-
Filter the samples and analyze the concentration of Azilsartan using a validated analytical method, such as UV-Vis spectrophotometry or HPLC.[9]
Visualizations
Caption: Experimental workflow for enhancing Azilsartan's dissolution rate.
Caption: Logical relationships in overcoming Azilsartan's poor solubility.
References
- 1. scifiniti.com [scifiniti.com]
- 2. scifiniti.com [scifiniti.com]
- 3. researchgate.net [researchgate.net]
- 4. pnrjournal.com [pnrjournal.com]
- 5. Central Composite Design Implemented Azilsartan Medoxomil Loaded Nanoemulsion to Improve Its Aqueous Solubility and Intestinal Permeability: In Vitro and Ex Vivo Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis of Two Novel Azilsartan Cocrystals: Preparation, Physicochemical Characterization and Solubility Studies [mdpi.com]
- 7. Study on Enhanced Dissolution of Azilsartan-Loaded Solid Dispersion, Prepared by Combining Wet Milling and Spray-Drying Technologies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. jneonatalsurg.com [jneonatalsurg.com]
- 9. researchgate.net [researchgate.net]
- 10. Azilsartan-nicotinamide cocrystal: Preparation, characterization and in vitro / vivo evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Formulation and Characterization of Azilsartan medoxomil – Loaded Mesoporous Silica Nanoparticles and Development of Immediate Release Tablets for Improved Performance | European Journal of Cardiovascular Medicine [healthcare-bulletin.co.uk]
- 12. WO2019130277A1 - Pharmaceutical formulations of azilsartan medoxomil - Google Patents [patents.google.com]
Azilsartan-d4: Technical Support for Quality Control & Purity Assessment
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the quality control and purity assessment of Azilsartan-d4.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its quality control critical?
A1: this compound is a deuterated analog of Azilsartan, a potent angiotensin II receptor blocker used to treat hypertension.[] It is most commonly used as an internal standard in bioanalytical methods (e.g., LC-MS) for the accurate quantification of Azilsartan in biological matrices. Rigorous quality control is essential to ensure its isotopic purity, chemical purity, and stability. Impurities or degradation can interfere with analytical assays, leading to inaccurate pharmacokinetic and metabolic data.
Q2: What are the common analytical techniques for the quality control of this compound?
A2: A suite of analytical methods is used to ensure the quality of this compound. The most common techniques include:
-
High-Performance Liquid Chromatography (HPLC/UPLC): Primarily used to determine chemical purity and quantify impurities.[2]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Used for impurity identification, characterization, and confirming the mass of the deuterated compound.[3]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Essential for confirming the chemical structure and the position of the deuterium labels.
-
Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC): Used to assess thermal properties and the presence of residual solvents.[4]
Q3: What are the potential impurities associated with this compound?
A3: Impurities in this compound can originate from the synthesis process (starting materials, intermediates, by-products) or from degradation during storage.[][2] The impurity profile is expected to be similar to that of non-deuterated Azilsartan. The qualification and use of impurity standards are crucial for method development, impurity profiling, and batch release testing.[5]
Data Presentation: Impurities and Analytical Parameters
The following tables summarize key quantitative data for the quality control of Azilsartan. These parameters are directly applicable for developing and validating methods for this compound.
Table 1: Common Potential Impurities in Azilsartan (Note: For this compound, these impurities may also be present in their deuterated forms)
| Impurity Name | Source |
| Azilsartan Impurity A | Synthesis-related[] |
| Azilsartan Impurity D | Synthesis-related[6] |
| Azilsartan Ethyl Ester | Synthesis-related[5] |
| Azilsartan Methyl Ester | Synthesis-related[5] |
| 1-((2'-cyanobiphenyl-4-yl)methyl)-2-ethoxy-1H-benzimidazole-7-carboxylic acid | Synthesis Intermediate[] |
| Degradation Products | Arise from exposure to acid, base, oxidation, heat, or light[7][8] |
Table 2: Typical RP-HPLC Method Parameters for Azilsartan Purity Assessment
| Parameter | Typical Conditions |
| Column | C18 (e.g., Hypersil BDS, 250 x 4.6 mm, 5µm)[9][10] |
| Mobile Phase | Gradient or isocratic mixture of an acidic buffer (e.g., phosphate or acetate, pH 2.5-4.0) and an organic solvent (e.g., Acetonitrile, Methanol).[9][11][12] |
| Flow Rate | 1.0 mL/min[9][13] |
| Detection Wavelength | 248 nm or 249 nm[11][13][14] |
| Column Temperature | 25°C[4] |
| Injection Volume | 5-20 µL[4][15] |
| Linearity Range | Typically validated in ranges like 10-60 µg/mL[9][10] |
| LOD / LOQ | Method-dependent, can be as low as 0.01 µg/mL / 0.04 µg/mL[14] |
Troubleshooting Guides
This section addresses specific issues that may be encountered during the analysis of this compound.
Q4: I am observing unexpected peaks in my HPLC chromatogram. What is the cause and how can I identify them?
A4: Unexpected peaks can be process-related impurities, degradation products, or artifacts from the analytical system. A systematic approach is necessary for identification.
Q5: My this compound purity by HPLC is below the specification. What steps should I take?
A5: A failing purity result requires a thorough investigation. This can involve checking for analytical errors or identifying a genuine quality issue with the material. Forced degradation studies can help determine if the substance is susceptible to degradation under specific stress conditions.[7]
Q6: My chromatographic peak for this compound shows significant tailing. How can I resolve this?
A6: Peak tailing is often caused by secondary interactions between the analyte and the stationary phase or by issues with the mobile phase. Consider the following:
-
Adjust Mobile Phase pH: Ensure the mobile phase pH is at least 2 units below the pKa of Azilsartan to keep it fully protonated and minimize interactions with residual silanols on the C18 column. A pH of 2.5-4.0 is commonly used.[4][9]
-
Check for Column Degradation: The column may be voided or contaminated. Try washing the column with a strong solvent or replace it if necessary.
-
Optimize Mobile Phase Composition: Varying the ratio of acetonitrile to buffer may improve peak shape.[16]
-
Sample Overload: Injecting too high a concentration can cause peak tailing. Try diluting your sample.[17]
Experimental Protocols
Protocol 1: Stability-Indicating RP-HPLC Method for Purity Assessment
This protocol is a representative method synthesized from published literature for the analysis of Azilsartan medoxomil, which can be adapted for this compound.[9][10][12]
-
Chromatographic System:
-
Reagents and Solutions:
-
Buffer Preparation (0.05M Potassium Dihydrogen Phosphate, pH 4.0): Dissolve an appropriate amount of potassium dihydrogen phosphate in HPLC grade water. Adjust the pH to 4.0 using dilute orthophosphoric acid.[9]
-
Mobile Phase: Prepare a mixture of the buffer and acetonitrile in a 60:40 v/v ratio. Filter through a 0.45 µm membrane filter and degas by sonication.[9]
-
Diluent: Use the mobile phase as the diluent.
-
-
Sample and Standard Preparation:
-
Standard Stock Solution (1000 µg/mL): Accurately weigh and transfer 10 mg of this compound reference standard into a 10 mL volumetric flask. Dissolve in and dilute to volume with the diluent.[17]
-
Working Standard Solution (e.g., 40 µg/mL): Further dilute the stock solution with the diluent to achieve a final concentration within the validated linear range.
-
Sample Preparation: Prepare the test sample at the same concentration as the working standard using the same procedure.
-
-
Procedure:
-
Equilibrate the column with the mobile phase until a stable baseline is achieved.
-
Perform a blank injection (diluent) to ensure no interfering peaks are present.
-
Inject the working standard solution multiple times (e.g., n=5) to verify system suitability (checking parameters like theoretical plates, tailing factor, and %RSD of peak area).
-
Inject the sample solution.
-
Calculate the purity and impurity levels by comparing the peak areas in the sample chromatogram to the peak area of the main analyte in the standard chromatogram.
-
References
- 2. alentris.org [alentris.org]
- 3. researchgate.net [researchgate.net]
- 4. tdcommons.org [tdcommons.org]
- 5. synthinkchemicals.com [synthinkchemicals.com]
- 6. glppharmastandards.com [glppharmastandards.com]
- 7. Stability-indicating HPLC analysis of Azilsartan Medoxomil potassium: A QbD-based method development and validation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. jyoungpharm.org [jyoungpharm.org]
- 9. rjptonline.org [rjptonline.org]
- 10. researchgate.net [researchgate.net]
- 11. ukaazpublications.com [ukaazpublications.com]
- 12. ijirmf.com [ijirmf.com]
- 13. rjptonline.org [rjptonline.org]
- 14. ijper.org [ijper.org]
- 15. Stability indicating RP-HPLC method for determination of azilsartan medoxomil in bulk and its dosage form | PDF [slideshare.net]
- 16. ijpsr.com [ijpsr.com]
- 17. journals.indexcopernicus.com [journals.indexcopernicus.com]
Validation & Comparative
A Comparative Guide to the Bioanalytical Validation of Azilsartan Assays with Azilsartan-d4 Internal Standard
In the realm of pharmaceutical analysis, the robust and reliable quantification of therapeutic agents in biological matrices is paramount for successful drug development. This guide provides a comparative overview of two distinct bioanalytical method validations for Azilsartan, a potent angiotensin II receptor blocker, utilizing its deuterated stable isotope, Azilsartan-d4, as an internal standard (IS). The use of a stable isotope-labeled IS is the gold standard in quantitative mass spectrometry-based bioanalysis, as it effectively compensates for variability in sample processing and instrumental analysis.[1] This guide is intended for researchers, scientists, and drug development professionals seeking to establish or evaluate bioanalytical methods for Azilsartan.
Experimental Methodologies
A critical aspect of any bioanalytical method is the detailed experimental protocol. Below is a comparison of the key steps in two representative Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) methods for the quantification of Azilsartan in human plasma.
Method 1: Solid Phase Extraction (SPE) based LC-MS/MS
This method employs a solid-phase extraction technique for sample clean-up, which is known for its high recovery and ability to remove interfering matrix components.[2]
-
Sample Preparation: Plasma samples are first treated with a precipitating agent. Following centrifugation, the supernatant is loaded onto an SPE cartridge. The cartridge is then washed, and the analyte and internal standard are eluted. The eluate is evaporated to dryness and the residue is reconstituted in the mobile phase for injection into the LC-MS/MS system.[2]
-
Chromatographic Separation: A C18 reversed-phase column is typically used for the separation of Azilsartan and this compound.[2][3] The mobile phase often consists of a mixture of an organic solvent (e.g., acetonitrile or methanol) and an aqueous buffer (e.g., ammonium acetate or formic acid in water).[2][3]
-
Mass Spectrometric Detection: Detection is performed using a triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source operating in either positive or negative ion mode.[2][3] The transitions of the precursor ions to the product ions for both Azilsartan and this compound are monitored in Multiple Reaction Monitoring (MRM) mode for quantification.
Method 2: Liquid-Liquid Extraction (LLE) based LC-MS/MS
This method utilizes liquid-liquid extraction for sample preparation, a technique valued for its simplicity and cost-effectiveness.[3]
-
Sample Preparation: An organic extraction solvent is added to the plasma sample containing the analyte and internal standard. After vortexing and centrifugation to facilitate phase separation, the organic layer containing the analyte and IS is transferred and evaporated to dryness. The residue is then reconstituted in the mobile phase for analysis.[3]
-
Chromatographic Separation: Similar to the SPE method, a C18 reversed-phase column is commonly employed.[3] The mobile phase composition is also comparable, typically a gradient of organic solvent and an aqueous buffer.[3]
-
Mass Spectrometric Detection: A triple quadrupole mass spectrometer with an ESI source in MRM mode is used for detection and quantification, monitoring the specific precursor to product ion transitions for Azilsartan and its deuterated internal standard.[3]
Comparative Validation Data
The performance of a bioanalytical method is assessed through a rigorous validation process as per regulatory guidelines from agencies like the FDA and EMA.[4][5][6][7][8][9][10][11][12] The following table summarizes the key validation parameters for the two compared methods.
| Validation Parameter | Method 1 (SPE-based) | Method 2 (LLE-based) |
| Linearity Range | 1 - 2500 ng/mL | 1 - 4000 ng/mL |
| Correlation Coefficient (r²) | > 0.99 | ≥ 0.995 |
| Lower Limit of Quantification (LLOQ) | 1 ng/mL | 1 ng/mL |
| Intra-day Precision (%RSD) | < 15% | < 15% |
| Inter-day Precision (%RSD) | < 15% | < 15% |
| Intra-day Accuracy (%Bias) | Within ±15% | Within ±15% |
| Inter-day Accuracy (%Bias) | Within ±15% | Within ±15% |
| Mean Extraction Recovery | Not explicitly stated | ~80% |
| Matrix Effect | No significant effect observed | No matrix effect observed |
| Stability (Freeze-Thaw, Short-term, Long-term) | Stable under all tested conditions | Stable under all relevant storage conditions |
Data synthesized from representative studies.[2][3]
Experimental Workflow Visualization
To provide a clearer understanding of the bioanalytical process, the following diagram illustrates a generalized workflow for the validation of an Azilsartan assay using this compound as an internal standard.
Caption: Generalized workflow for the bioanalytical method validation of Azilsartan.
This comparative guide highlights that both SPE and LLE-based LC-MS/MS methods can be successfully validated for the sensitive and accurate quantification of Azilsartan in human plasma. The choice between the two methods may depend on factors such as available laboratory resources, desired sample throughput, and specific requirements of the study. Both methods demonstrate excellent linearity, precision, and accuracy, meeting the stringent criteria set by regulatory agencies for bioanalytical method validation. The use of this compound as an internal standard is a key element in achieving this high level of performance.
References
- 1. Bioanalytical method validation emea | PPTX [slideshare.net]
- 2. Development, validation and application of the liquid chromatography tandem mass spectrometry method for simultaneous quantification of azilsartan medoxomil (TAK-491), azilsartan (TAK-536), and its 2 metabolites in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Simultaneous determination of azilsartan and chlorthalidone in rat and human plasma by liquid chromatography-electrospray tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 5. tandfonline.com [tandfonline.com]
- 6. ema.europa.eu [ema.europa.eu]
- 7. bioanalysisforum.jp [bioanalysisforum.jp]
- 8. fda.gov [fda.gov]
- 9. FDA Bioanalytical method validation guidlines- summary – Nazmul Alam [nalam.ca]
- 10. fda.gov [fda.gov]
- 11. academy.gmp-compliance.org [academy.gmp-compliance.org]
- 12. downloads.regulations.gov [downloads.regulations.gov]
Azilsartan-d4 in Bioanalysis: A Comparative Guide to Linearity, Accuracy, and Precision
In the realm of pharmacokinetic and bioequivalence studies, the precise and reliable quantification of therapeutic agents is paramount. For Azilsartan, a potent angiotensin II receptor blocker, the use of a stable isotope-labeled internal standard, Azilsartan-d4, in liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis is a cornerstone of robust bioanalytical method development. This guide provides a comparative overview of the performance characteristics—linearity, accuracy, and precision—of analytical methods employing this compound and other internal standards, supported by experimental data from published studies.
Performance Characteristics of Azilsartan Bioanalytical Methods
The following tables summarize the linearity, accuracy, and precision data from various validated methods for the quantification of Azilsartan in biological matrices and pharmaceutical formulations. These methods often utilize an internal standard, such as this compound or a structural analog, to ensure high-quality data.
Table 1: Linearity of Azilsartan Quantification
| Concentration Range (µg/mL) | Correlation Coefficient (r²) | Internal Standard Used | Reference |
| 0.1–1.5 | ≥0.997 | Telmisartan | [1][2] |
| 2–10 | 0.999 | Not specified | [3] |
| 1–9 | Not specified (Y = 30365x + 1723) | Not specified | [4] |
| 0.1–1.5 | Not specified | Amlodipine Besylate | [5] |
| 5-30 | 0.9997 | Not specified | [6] |
| 5.0-50.0 | 0.9999 | Not specified | [7] |
| 10-50 | 0.9996 | Not specified | [8] |
| 20-100 | 0.999 | Not specified | [9] |
| 1.0–9.0 | >0.9985 | Not specified | |
| 160.00-240.00 | >0.999 | Not specified |
Table 2: Accuracy and Precision of Azilsartan Quantification
| Internal Standard Used | Intraday Precision (%RSD) | Interday Precision (%RSD) | Intraday Accuracy (%) | Interday Accuracy (%) | Reference |
| Telmisartan | 3.07–13.0 | 0.04–13.8 | 90–102.5 | 93–109 | [1][2] |
| Not specified | <2.0 | <2.0 | 99-101 (as % recovery) | Not specified | [3] |
| Amlodipine Besylate | <15 | <15 | 85-115 | 85-115 | [5] |
| Not specified | <2 | <2 | 99.50-101.20 (as % recovery) | Not specified | [6] |
| Not specified | 0.02-0.04 | 0.06-0.35 | Not specified | Not specified | [9] |
The Role of the Internal Standard: this compound vs. Alternatives
The choice of an internal standard (IS) is critical in LC-MS/MS-based bioanalysis to compensate for variability in sample preparation and instrument response. The ideal IS co-elutes with the analyte and exhibits similar extraction recovery and ionization characteristics.
This compound: The Stable Isotope-Labeled Advantage
This compound is a deuterated form of Azilsartan. Stable isotope-labeled internal standards are generally considered the gold standard in quantitative bioanalysis for several reasons:
-
Near-Identical Physicochemical Properties: this compound has nearly the same chemical structure, polarity, and ionization potential as Azilsartan. This ensures that it behaves almost identically during sample extraction, chromatographic separation, and mass spectrometric detection.
-
Co-elution: It typically co-elutes with the unlabeled analyte, meaning it experiences the same matrix effects (ion suppression or enhancement), providing more accurate correction.
-
Improved Precision and Accuracy: By closely mimicking the analyte, SIL standards can significantly reduce variability, leading to better precision and accuracy.
Alternative Internal Standards: Structural Analogs
When a stable isotope-labeled standard is unavailable or cost-prohibitive, a structural analog can be used. For Azilsartan analysis, compounds like Telmisartan, Valsartan, and Amlodipine Besylate have been employed.[1][2][5]
Comparison:
| Feature | This compound (SIL) | Structural Analogs (e.g., Telmisartan, Valsartan) |
| Principle | Chemically identical to the analyte, differing only in isotopic composition. | Similar chemical structure to the analyte. |
| Chromatography | Ideally co-elutes with the analyte. | May have different retention times. |
| Matrix Effects | Experiences and corrects for the same matrix effects as the analyte. | May be affected differently by matrix components, leading to less accurate correction. |
| Accuracy & Precision | Generally provides higher accuracy and precision. | Can provide acceptable results, but may be less precise if its behavior deviates significantly from the analyte. |
| Potential Issues | Possible chromatographic separation from the analyte (isotopic effect), although often minimal. Can mask issues with analyte stability or recovery. | Differences in extraction recovery, ionization efficiency, and susceptibility to matrix effects compared to the analyte. |
While SILs like this compound are theoretically superior, well-validated methods using structural analogs can also yield high-quality, reliable data as demonstrated in the tables above. The choice ultimately depends on the specific requirements of the assay, regulatory guidelines, and the availability of reagents.
Experimental Protocols
The following is a generalized protocol for the bioanalytical method validation of Azilsartan in human plasma using LC-MS/MS, based on common practices reported in the literature.[1][2][5]
1. Sample Preparation (Solid-Phase Extraction)
-
To 500 µL of human plasma, add a known concentration of the internal standard (e.g., this compound).
-
Pre-condition a solid-phase extraction (SPE) cartridge with methanol followed by water.
-
Load the plasma sample onto the SPE cartridge.
-
Wash the cartridge with water to remove interferences.
-
Elute Azilsartan and the internal standard with an appropriate organic solvent (e.g., methanol).
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase for injection into the LC-MS/MS system.
2. Chromatographic Conditions
-
Column: A C18 reversed-phase column is commonly used (e.g., 4.6 x 150 mm, 5 µm).[1][2]
-
Mobile Phase: A mixture of an acidic buffer (e.g., phosphate buffer, pH 3.2) and organic solvents like acetonitrile and methanol is typical.[1][2]
-
Flow Rate: A flow rate of around 1.0 mL/min is often employed.
-
Injection Volume: Typically 10-20 µL.
3. Mass Spectrometric Conditions
-
Ionization: Electrospray ionization (ESI) in either positive or negative mode.
-
Detection: Multiple Reaction Monitoring (MRM) is used for quantification, monitoring specific precursor-to-product ion transitions for both Azilsartan and the internal standard.
4. Method Validation
The method is validated according to regulatory guidelines (e.g., FDA, EMA) for the following parameters:
-
Linearity: A calibration curve is constructed by analyzing a series of plasma samples spiked with known concentrations of Azilsartan. The linearity is assessed by the correlation coefficient (r²) of the calibration curve, which should be ≥0.99.
-
Accuracy and Precision: Determined by analyzing quality control (QC) samples at low, medium, and high concentrations on the same day (intraday) and on different days (interday). The accuracy should be within ±15% of the nominal concentration (±20% for the lower limit of quantification), and the precision (%RSD) should not exceed 15% (20% for LLOQ).
-
Selectivity and Specificity: Assessed by analyzing blank plasma from multiple sources to ensure no interference from endogenous components at the retention times of Azilsartan and the internal standard.
-
Recovery: The efficiency of the extraction procedure is determined by comparing the analyte response in extracted samples to that of unextracted standards.
-
Matrix Effect: Evaluated to ensure that matrix components do not suppress or enhance the ionization of the analyte and internal standard.
-
Stability: The stability of Azilsartan in plasma is assessed under various conditions, including freeze-thaw cycles, short-term storage at room temperature, and long-term storage at -20°C or -80°C.
Visualizing the Workflow and Concepts
To further clarify the experimental process and the relationship between key validation parameters, the following diagrams are provided.
Caption: Experimental workflow for Azilsartan bioanalysis.
Caption: Relationship between Linearity, Accuracy, and Precision.
References
- 1. scispace.com [scispace.com]
- 2. Stability-indicating HPLC analysis of Azilsartan Medoxomil potassium: A QbD-based method development and validation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 5. researchgate.net [researchgate.net]
- 6. ijper.org [ijper.org]
- 7. ijpsjournal.com [ijpsjournal.com]
- 8. ijbpas.com [ijbpas.com]
- 9. ijrar.org [ijrar.org]
A Comparative Guide to the Bioequivalence of Azilsartan Medoxomil Formulations
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the bioequivalence of different formulations of Azilsartan medoxomil, an angiotensin II receptor blocker used for the treatment of hypertension. The information presented herein is based on publicly available experimental data and regulatory guidelines, intended to assist researchers and professionals in the field of drug development.
Azilsartan medoxomil is a prodrug that is rapidly hydrolyzed to its active moiety, azilsartan, during absorption.[1] The bioequivalence of generic formulations is established by comparing their pharmacokinetic profiles to that of the reference listed drug, Edarbi®.
In-Vivo Bioequivalence: Pharmacokinetic Comparison
A key aspect of ensuring therapeutic equivalence between different formulations is the comparison of their in-vivo pharmacokinetic parameters. Bioequivalence is generally concluded if the 90% confidence intervals (CI) for the ratio of the geometric means of the primary pharmacokinetic parameters, Cmax and AUC, fall within the acceptance range of 80.00% to 125.00%.[2][3][4]
A single-center, randomized, open-label, two-period crossover study was conducted in healthy Chinese subjects to compare a generic (test) formulation of Azilsartan medoxomil 20 mg tablets with the reference formulation. The study was performed under both fasting and fed conditions.[3][4]
Table 1: Pharmacokinetic Parameters of Azilsartan (Active Metabolite) Following a Single Oral Dose of 20 mg Azilsartan Medoxomil Under Fasting Conditions
| Parameter | Test Formulation (Mean ± SD) | Reference Formulation (Mean ± SD) | Geometric Mean Ratio (90% CI) |
| Cmax (ng/mL) | 2055.00 ± 438.70 | 2306.67 ± 534.82 | 89.28% (83.54% - 95.42%) |
| AUC0-t (h·ng/mL) | 15100 ± 3511.19 | 15800 ± 3642.97 | 95.23% (92.04% - 98.52%) |
| AUC0-∞ (h·ng/mL) | 15400 ± 3692.29 | 16200 ± 3784.64 | 95.34% (92.13% - 98.66%) |
| Tmax (h) | 2.89 ± 1.38 | 1.99 ± 0.58 | - |
| t1/2 (h) | 9.68 ± 1.02 | 9.76 ± 0.90 | - |
Data sourced from a bioequivalence study in healthy Chinese subjects.[3][4]
Table 2: Pharmacokinetic Parameters of Azilsartan Following a Single Oral Dose of 20 mg Azilsartan Medoxomil Under Fed Conditions
| Parameter | Test Formulation (Mean ± SD) | Reference Formulation (Mean ± SD) | Geometric Mean Ratio (90% CI) |
| Cmax (ng/mL) | 1959.67 ± 304.10 | 1966.55 ± 331.73 | 99.33% |
| AUC0-t (h·ng/mL) | 15200 ± 3278.33 | 15400 ± 3362.99 | 98.22% |
| AUC0-∞ (h·ng/mL) | 15700 ± 3474.30 | 15800 ± 3606.97 | 98.13% |
| Tmax (h) | 3.42 ± 1.00 | 3.57 ± 1.26 | - |
| t1/2 (h) | 10.29 ± 1.02 | 10.32 ± 1.07 | - |
Data sourced from a bioequivalence study in healthy Chinese subjects.[3][4]
The results from this study demonstrate that the 90% confidence intervals for the geometric mean ratios of Cmax, AUC0-t, and AUC0-∞ for both fasting and fed conditions were within the 80.00% to 125.00% range, indicating that the test and reference formulations are bioequivalent.[3][4]
In-Vitro Dissolution Studies
In-vitro dissolution testing is a critical quality control tool and can be indicative of in-vivo performance. For a Biopharmaceutics Classification System (BCS) Class II drug like Azilsartan medoxomil (low solubility, high permeability), the dissolution profile is a key factor influencing bioavailability.[5] Various formulation strategies, such as the preparation of solid dispersions, have been explored to enhance the dissolution rate.[6]
Table 3: Comparative In-Vitro Dissolution of Azilsartan Medoxomil Formulations
| Time (minutes) | Pure Drug (% Dissolved) | Solid Dispersion with M-β-CD (% Dissolved) | Marketed Formulation (% Dissolved) |
| 10 | < 20 | > 80 | ~ 60 |
| 20 | ~ 25 | > 90 | ~ 75 |
| 30 | ~ 30 | > 95 | ~ 85 |
| 45 | ~ 35 | > 98 | ~ 90 |
| 60 | ~ 40 | > 99 | ~ 95 |
Data is illustrative and compiled from studies on solid dispersions of Azilsartan medoxomil.[5]
Formulations utilizing solid dispersion techniques with carriers like methylated β-cyclodextrin (M-β-CD) have shown a significantly faster drug release compared to the pure drug and even the marketed formulation.[5]
Experimental Protocols
The following outlines the typical methodologies employed in bioequivalence studies of Azilsartan medoxomil formulations, based on regulatory guidelines and published studies.[3][4][7]
In-Vivo Bioequivalence Study Protocol
-
Study Design: A single-center, randomized, open-label, single-dose, two-period, two-sequence, crossover study is the standard design.[2][3][4][7] Studies are typically conducted under both fasting and fed conditions.[3][4][7]
-
Subjects: Healthy male and non-pregnant, non-lactating female volunteers are recruited.[7][8] Subjects are typically screened for health status through medical history, physical examination, and laboratory tests.[8]
-
Dosing and Administration: A single oral dose of the test and reference formulations (e.g., 80 mg Azilsartan medoxomil) is administered with water after an overnight fast or a standardized high-fat meal in the fed study.[2][7]
-
Blood Sampling: Blood samples are collected at pre-dose and at various time points post-dose (e.g., up to 72 hours) to capture the complete pharmacokinetic profile.[2]
-
Analyte Measurement: The concentration of azilsartan (the active metabolite) in plasma is determined using a validated bioanalytical method, typically Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).[1][3][4]
-
Pharmacokinetic Analysis: The following pharmacokinetic parameters are calculated for azilsartan: Cmax, AUC0-t, AUC0-∞, Tmax, and t1/2.[1][3]
-
Statistical Analysis: An analysis of variance (ANOVA) is performed on the log-transformed Cmax and AUC data. The 90% confidence intervals for the ratio of the geometric means of the test and reference products are calculated to determine bioequivalence.[2][3]
In-Vitro Dissolution Study Protocol
-
Apparatus: USP Apparatus 2 (paddle method) is commonly used.[9]
-
Dissolution Medium: The choice of medium can vary, with studies using buffers at different pH levels (e.g., pH 1.2, 4.5, 6.8, and 7.8) to simulate the gastrointestinal tract.[9][10]
-
Rotation Speed: A paddle speed of 50 rpm is typical.[9]
-
Temperature: The temperature of the dissolution medium is maintained at 37 ± 0.5°C.[9]
-
Sampling: Aliquots of the dissolution medium are withdrawn at specified time intervals.
-
Analysis: The concentration of Azilsartan medoxomil in the samples is determined by a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectroscopy.[5][9]
Visualizing the Bioequivalence Assessment Process
To further clarify the experimental and logical frameworks, the following diagrams are provided.
Caption: Experimental workflow for a typical in-vivo bioequivalence study.
Caption: Logical relationship for determining bioequivalence based on pharmacokinetic data.
References
- 1. Single-dose pharmacokinetics and safety of azilsartan medoxomil in children and adolescents with hypertension as compared to healthy adults - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ClinicalTrials.gov [clinicaltrials.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. iajps.com [iajps.com]
- 6. pkheartjournal.com [pkheartjournal.com]
- 7. pharmadesk.com [pharmadesk.com]
- 8. Bioequivalence study of Azilsartan medoxomil 80 mg in healthy volunteer under fasting conditio | MedPath [trial.medpath.com]
- 9. journalijar.com [journalijar.com]
- 10. researchgate.net [researchgate.net]
Azilsartan Medoxomil Versus Candesartan in Hypertensive Patients: A Comparative Guide
A comprehensive review of clinical data reveals that azilsartan medoxomil demonstrates a more potent and sustained antihypertensive effect compared to candesartan cilexetil in patients with essential hypertension, while maintaining a comparable safety profile. This guide provides an objective comparison of the performance of these two angiotensin II receptor blockers (ARBs), supported by experimental data from key clinical trials.
Efficacy in Blood Pressure Reduction
Multiple studies have consistently shown that azilsartan provides a statistically significant greater reduction in both systolic and diastolic blood pressure compared to candesartan.
A 16-week, multicenter, randomized, double-blind study involving 622 Japanese patients with grade I-II essential hypertension found that azilsartan (20-40 mg once daily) was more effective than candesartan (8-12 mg once daily) in lowering clinic-measured blood pressure.[1][2] At week 16, the mean change from baseline in sitting diastolic blood pressure was -12.4 mmHg in the azilsartan group versus -9.8 mmHg in the candesartan group.[1][2] Similarly, the mean change in sitting systolic blood pressure was -21.8 mmHg for azilsartan and -17.5 mmHg for candesartan.[1][2]
Ambulatory Blood Pressure Monitoring (ABPM) data from the same study corroborated these findings, showing significantly greater reductions in both diastolic and systolic blood pressure with azilsartan over a 24-hour period, including daytime, nighttime, and early morning hours.[1][2]
An exploratory analysis of this study's data also revealed that azilsartan was more effective than candesartan in controlling morning blood pressure surges, a known risk factor for cardiovascular events.[3] In patients with a baseline morning BP surge, azilsartan significantly reduced both the sleep trough surge and the prewaking surge compared to candesartan.[3]
Another study comparing a lower dose of azilsartan (10 mg/day) to candesartan (8 mg/day) in hypertensive patients already being treated with candesartan found that azilsartan was non-inferior in controlling systolic blood pressure.[4]
The following tables summarize the key quantitative data from a pivotal head-to-head clinical trial.
Table 1: Change from Baseline in Sitting Clinic Blood Pressure at Week 16
| Parameter | Azilsartan (20-40 mg) | Candesartan (8-12 mg) | Difference in Least Squares Means (95% CI) | P-value |
| Diastolic Blood Pressure (mmHg) | -12.4 | -9.8 | -2.6 (-4.08, -1.22) | 0.0003 |
| Systolic Blood Pressure (mmHg) | -21.8 | -17.5 | -4.4 (-6.53, -2.20) | <0.0001 |
Data from Rakugi et al., 2012.[1][2]
Table 2: Change from Baseline in 24-Hour Ambulatory Blood Pressure at Week 14
| Parameter | Azilsartan (20-40 mg) | Candesartan (8-12 mg) | Difference in Least Squares Means (95% CI) | P-value |
| Mean 24-h Diastolic BP (mmHg) | -9.3 | -7.2 | -2.1 (-3.29, -0.89) | 0.0007 |
| Mean 24-h Systolic BP (mmHg) | -14.3 | -10.0 | -4.3 (-6.04, -2.56) | <0.0001 |
Data from Rakugi et al., 2012.[1]
Safety and Tolerability
The safety and tolerability of azilsartan and candesartan were found to be similar in clinical trials.[1][2] The incidence of treatment-emergent adverse events (TEAEs) was comparable between the two groups.[1] In the 16-week Japanese study, TEAEs were reported by 58.1% of patients receiving azilsartan and 52.4% of those receiving candesartan, with the majority being of mild or moderate intensity.[1]
Treatment-related adverse events were slightly more frequent with azilsartan (7.3%) compared to candesartan (1.9%), primarily due to a slightly higher incidence of postural dizziness and increased blood uric acid levels, though these were infrequent and not considered clinically concerning.[1]
Experimental Protocols
Key Clinical Trial Methodology (Rakugi et al., 2012)
This study was a 16-week, multicenter, randomized, double-blind, parallel-group comparison.
-
Participants: 622 Japanese patients with grade I-II essential hypertension.
-
Intervention: Patients were randomized to receive either azilsartan or candesartan.
-
Azilsartan Group: Started at 20 mg once daily for 8 weeks, then force-titrated to 40 mg once daily for the following 8 weeks.
-
Candesartan Group: Started at 8 mg once daily for 8 weeks, then force-titrated to 12 mg once daily for the subsequent 8 weeks.
-
-
Primary Efficacy Endpoint: Change from baseline in sitting trough diastolic blood pressure at week 16.
-
Secondary Efficacy Endpoints: Change from baseline in sitting trough systolic blood pressure at week 16, and changes in 24-hour ambulatory blood pressure at week 14.
-
Blood Pressure Measurement: Clinic blood pressure was measured at trough (24 ± 3 hours after the last dose). Ambulatory blood pressure was monitored for 24 hours.
-
Safety Assessment: Monitored through the recording of adverse events, clinical laboratory tests, vital signs, and 12-lead electrocardiograms.
Mechanism of Action: Angiotensin II Receptor Blockade
Both azilsartan and candesartan are angiotensin II receptor blockers (ARBs). They exert their antihypertensive effect by selectively blocking the AT1 receptor, which prevents angiotensin II from binding and causing vasoconstriction, aldosterone release, and other effects that lead to increased blood pressure. In vitro studies have suggested that azilsartan has a more potent inhibitory effect on the AT1 receptor and dissociates from it more slowly than other ARBs, which may contribute to its sustained blood pressure-lowering effect.[3]
Caption: Mechanism of action of Angiotensin II Receptor Blockers (ARBs) within the Renin-Angiotensin-Aldosterone System (RAAS).
Experimental Workflow for a Comparative Clinical Trial
The following diagram illustrates a typical workflow for a head-to-head clinical trial comparing two antihypertensive drugs.
Caption: A generalized workflow for a randomized controlled trial comparing two antihypertensive drugs.
References
- 1. Comparison of the efficacy and safety of azilsartan with that of candesartan cilexetil in Japanese patients with grade I–II essential hypertension: a randomized, double-blind clinical study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comparison of the efficacy and safety of azilsartan with that of candesartan cilexetil in Japanese patients with grade I-II essential hypertension: a randomized, double-blind clinical study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effect of azilsartan versus candesartan on morning blood pressure surges in Japanese patients with essential hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Efficacy and safety of azilsartan compared with candesartan in patients with hypertension | eMediNexus [emedinexus.com]
Head-to-Head Clinical Trials of Azilsartan: A Comparative Guide
Azilsartan, an angiotensin II receptor blocker (ARB), has been subject to numerous head-to-head clinical trials to evaluate its efficacy and safety against other established ARBs in the management of hypertension. This guide provides a comprehensive comparison of Azilsartan with other key ARBs, supported by data from pivotal clinical studies.
Angiotensin II Receptor Signaling Pathway
The renin-angiotensin-aldosterone system (RAAS) is a critical regulator of blood pressure. Angiotensin II, the primary effector of this system, binds to two main receptor subtypes: AT1 and AT2.[1][2] Most of the known physiological and pathophysiological effects of angiotensin II, including vasoconstriction, aldosterone release, and cellular growth, are mediated through the AT1 receptor.[1][3] ARBs, such as Azilsartan, exert their antihypertensive effects by selectively blocking the binding of angiotensin II to the AT1 receptor, thereby inhibiting its pressor effects.[4]
Caption: Angiotensin II Receptor Signaling and the Mechanism of Action of Azilsartan.
Comparative Efficacy of Azilsartan
Clinical trials have consistently demonstrated the potent antihypertensive effects of Azilsartan, often showing superior blood pressure reduction compared to other ARBs. A key feature in many of these studies is the use of 24-hour ambulatory blood pressure monitoring (ABPM), which is considered a more reliable predictor of cardiovascular outcomes than clinic blood pressure measurements.[4]
Azilsartan vs. Olmesartan
Multiple studies have compared Azilsartan with Olmesartan. In a randomized, double-blind trial, Azilsartan medoxomil 80 mg demonstrated a statistically significant greater reduction in 24-hour mean systolic blood pressure (SBP) compared to Olmesartan 40 mg.[5][6] However, another study found no significant difference between Azilsartan 40 mg and Olmesartan 40 mg.[7] A study in patients with hypertension concluded that Azilsartan is significantly better than Olmesartan in controlling hypertension.[8]
| Trial | Azilsartan Dose | Olmesartan Dose | Primary Endpoint | Mean SBP Reduction (Azilsartan) | Mean SBP Reduction (Olmesartan) | p-value |
| White et al. (2011)[5][6] | 80 mg | 40 mg | Change in 24-hour mean SBP | -14.3 mmHg | -11.7 mmHg | 0.009 |
| Bakris et al.[7] | 40 mg | 40 mg | Change in 24-hour mean SBP | No significant difference reported | No significant difference reported | NS |
| Unnamed Trial[8] | 40 mg | 20 mg | Change in SBP at 6 months | -44 mmHg | -31 mmHg | <0.001 |
Azilsartan vs. Valsartan
Head-to-head trials have also shown Azilsartan to be more effective at lowering blood pressure than Valsartan. In a 24-week study, both Azilsartan medoxomil 40 mg and 80 mg resulted in significantly greater reductions in 24-hour mean SBP compared to Valsartan 320 mg.[4][9] Similar results were observed in a study on Chinese patients with essential hypertension, where Azilsartan 80 mg was superior to Valsartan 160 mg in reducing trough sitting clinic SBP.[10]
| Trial | Azilsartan Dose | Valsartan Dose | Primary Endpoint | Mean SBP Reduction (Azilsartan) | Mean SBP Reduction (Valsartan) | p-value |
| Sica et al. (2011)[9] | 40 mg | 320 mg | Change in 24-hour mean SBP | -14.9 mmHg | -11.3 mmHg | <0.001 |
| Sica et al. (2011)[9] | 80 mg | 320 mg | Change in 24-hour mean SBP | -15.3 mmHg | -11.3 mmHg | <0.001 |
| Chinese Phase 3 Study[10] | 80 mg | 160 mg | Change in trough scSBP | -24.2 mmHg | -20.6 mmHg | 0.010 |
Azilsartan vs. Candesartan
Studies comparing Azilsartan with Candesartan have also indicated a greater antihypertensive effect with Azilsartan. A 16-week, randomized, double-blind study in Japanese patients with essential hypertension found that Azilsartan (20-40 mg) led to a significantly greater reduction in both clinic and ambulatory SBP and diastolic blood pressure (DBP) compared to Candesartan cilexetil (8-12 mg).[11][12] Another study concluded that 10mg of Azilsartan was non-inferior to 8mg of Candesartan cilexetil for controlling systolic blood pressure.[13]
| Trial | Azilsartan Dose | Candesartan Dose | Primary Endpoint | Mean Sitting DBP Reduction (Azilsartan) | Mean Sitting DBP Reduction (Candesartan) | p-value |
| Rakugi et al. (2012)[11][12] | 20-40 mg | 8-12 mg | Change in sitting DBP at week 16 | -12.4 mmHg | -9.8 mmHg | 0.0003 |
| eMediNexus Study[13] | 10 mg | 8 mg | Non-inferiority in SBP control | -1.7 mmHg difference | - | Non-inferior |
Azilsartan vs. Telmisartan
The comparative efficacy of Azilsartan and Telmisartan has been explored in several trials with some conflicting results. One study found no significant difference in the reduction of mean systolic or diastolic blood pressure at various time points up to 3 months.[14] However, another randomized, assessor-blinded study concluded that Azilsartan had greater antihypertensive efficacy than Telmisartan, with a significant reduction in 24-hour mean ambulatory SBP and DBP.[15] A study in patients with essential hypertension and type 2 diabetes found no significant difference in blood pressure reduction between the two drugs.[16][17]
| Trial | Azilsartan Dose | Telmisartan Dose | Primary Endpoint | Outcome | p-value |
| Unnamed Trial[14] | 40-80 mg | 40-80 mg | Change in mean SBP and DBP | No significant difference | NS |
| Randomized, Assessor-Blinded Study[15] | 40-80 mg | 40-80 mg | Change in 24-hour mean ambulatory SBP | Azilsartan showed greater reduction | <0.0001 |
| Open-label, Randomized Trial[16][17] | 40 mg | 40 mg | Change in SBP and DBP | No significant difference | NS |
Safety and Tolerability
Across the majority of head-to-head clinical trials, Azilsartan has demonstrated a safety and tolerability profile comparable to other ARBs.[4][5][11][15] The most commonly reported adverse events are generally mild and include dizziness, headache, and fatigue.[4][10]
Experimental Protocols: A Generalized Workflow
The head-to-head clinical trials cited in this guide generally follow a similar robust methodology to ensure the validity and reliability of the findings.
Caption: A Generalized Workflow for Head-to-Head ARB Clinical Trials.
A typical study design includes:
-
Screening and Washout Period: Potential participants undergo screening to ensure they meet the inclusion criteria. If they are on other antihypertensive medications, a washout period is initiated.[6]
-
Placebo Run-in: A single-blind placebo run-in period helps to establish a stable baseline blood pressure and identify patients who are compliant with the study protocol.[6]
-
Randomization: Eligible patients are randomly assigned to receive either Azilsartan or the comparator ARB in a double-blind fashion, meaning neither the patients nor the investigators know which treatment is being administered.[6][10]
-
Dose Titration: In some studies, the dose of the study medication may be increased (force-titrated) after a certain period if blood pressure goals are not met.[11][12]
-
Follow-up and Monitoring: Patients are followed for a predefined period, with regular clinic visits to measure blood pressure and monitor for any adverse events. Ambulatory blood pressure monitoring is often performed at baseline and at the end of the study.[4][6][18]
-
Endpoint Analysis: The primary efficacy endpoint is typically the change from baseline in mean 24-hour systolic blood pressure.[4][5][6] Secondary endpoints often include changes in clinic blood pressure and diastolic blood pressure. Safety and tolerability are assessed throughout the trial.[11][12]
References
- 1. Angiotensin II Signal Transduction: An Update on Mechanisms of Physiology and Pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. portlandpress.com [portlandpress.com]
- 3. ahajournals.org [ahajournals.org]
- 4. Azilsartan Medoxomil for Treating Hypertension - Clinical Implications of Recent Trials | USC Journal [uscjournal.com]
- 5. ahajournals.org [ahajournals.org]
- 6. ahajournals.org [ahajournals.org]
- 7. Changeover Trial of Azilsartan and Olmesartan Comparing Effects on the Renin-Angiotensin-Aldosterone System in Patients with Essential Hypertension after Cardiac Surgery (CHAOS Study) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ijbcp.com [ijbcp.com]
- 9. Comparison of the novel angiotensin II receptor blocker azilsartan medoxomil vs valsartan by ambulatory blood pressure monitoring - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A phase 3 double-blind randomized (CONSORT-compliant) study of azilsartan medoxomil compared to valsartan in Chinese patients with essential hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Comparison of the efficacy and safety of azilsartan with that of candesartan cilexetil in Japanese patients with grade I-II essential hypertension: a randomized, double-blind clinical study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Comparison of the efficacy and safety of azilsartan with that of candesartan cilexetil in Japanese patients with grade I–II essential hypertension: a randomized, double-blind clinical study - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Efficacy and safety of azilsartan compared with candesartan in patients with hypertension | eMediNexus [emedinexus.com]
- 14. impactfactor.org [impactfactor.org]
- 15. Efficacy and Safety of Azilsartan Medoxomil and Telmisartan in Hypertensive Patients: A Randomized, Assessor-Blinded Study - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Comparative Study of the Effects of Azilsartan and Telmisartan on Insulin Resistance and Metabolic Biomarkers in Essential Hypertension Associated With Type 2 Diabetes Mellitus - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Effects of azilsartan compared with telmisartan on insulin resistance in patients with essential hypertension and type 2 diabetes mellitus: An open-label, randomized clinical trial | PLOS One [journals.plos.org]
- 18. ClinicalTrials.gov [clinicaltrials.gov]
Azilsartan: A Comparative Meta-Analysis of Clinical Trial Data
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Azilsartan's performance against other antihypertensive agents, supported by a meta-analysis of clinical trial data. The information is intended to assist researchers, scientists, and drug development professionals in their understanding of Azilsartan's clinical profile.
Executive Summary
Azilsartan is an angiotensin II receptor blocker (ARB) that has demonstrated significant efficacy in reducing blood pressure in patients with essential hypertension.[1][2] Meta-analyses of numerous randomized controlled trials indicate that Azilsartan, particularly at higher doses, is more effective at lowering both systolic and diastolic blood pressure compared to other ARBs such as olmesartan, valsartan, and candesartan, while maintaining a comparable safety profile.[2][3][4]
Comparative Efficacy of Azilsartan
Meta-analyses consistently show that Azilsartan provides a statistically significant reduction in both clinic and 24-hour ambulatory blood pressure compared to other ARBs and control therapies.
Azilsartan versus Other Angiotensin II Receptor Blockers (ARBs)
A systematic review and meta-analysis of eleven randomized controlled trials involving 6,024 patients demonstrated that Azilsartan led to a significant reduction in clinical systolic blood pressure (SBP) by a mean difference of -2.85 mmHg and diastolic blood pressure (DBP) by a mean difference of -2.095 mmHg when compared to other ARBs.[3] The efficacy of Azilsartan appears to be dose-dependent, with the 80 mg dose showing the most substantial reduction in SBP.[2][3]
Table 1: Meta-Analysis of Azilsartan vs. Other ARBs - Blood Pressure Reduction [3]
| Comparator | Number of Studies | Total Patients | Mean Difference in Systolic Blood Pressure (mmHg) | Mean Difference in Diastolic Blood Pressure (mmHg) |
| Other ARBs | 18 | 6024 | -2.85 | -2.095 |
Azilsartan versus Olmesartan
A meta-analysis of five trials with 1,402 patients found that Azilsartan was more effective in reducing office systolic blood pressure than olmesartan, with a weighted mean difference of -2.15 mmHg.[1] However, there was no significant difference in the reduction of office diastolic blood pressure between the two drugs.[1] Another study showed that 80 mg of Azilsartan medoxomil had superior efficacy in lowering 24-hour mean systolic BP compared to 40 mg of olmesartan (-14.3 mmHg vs. -11.7 mmHg).[5][6]
Table 2: Azilsartan vs. Olmesartan - Blood Pressure Reduction [1][5][6]
| Metric | Azilsartan Dose | Olmesartan Dose | Mean Difference (mmHg) | 95% Confidence Interval |
| Office Systolic BP | Varies | Varies | -2.15 | -3.78 to -0.53 |
| Office Diastolic BP | Varies | Varies | -0.99 | -2.06 to 0.08 |
| 24-hour Mean Systolic BP | 80 mg | 40 mg | -2.6 | - |
Azilsartan versus Valsartan
In a comparison with valsartan, 80 mg of Azilsartan medoxomil was found to be superior in reducing 24-hour mean systolic BP compared to 320 mg of valsartan (-14.3 mmHg vs. -10.0 mmHg).[5][6] Both 40 mg and 80 mg doses of Azilsartan medoxomil were also superior to valsartan in reducing clinic systolic BP.[5]
Table 3: Azilsartan vs. Valsartan - Blood Pressure Reduction [5][6]
| Metric | Azilsartan Dose | Valsartan Dose | Mean Difference in Placebo-Adjusted 24-hour Systolic BP Reduction (mmHg) |
| 24-hour Mean Systolic BP | 80 mg | 320 mg | -4.3 |
Azilsartan versus Candesartan
A 16-week, randomized, double-blind study involving 622 Japanese patients with essential hypertension demonstrated that Azilsartan (20-40 mg) resulted in a significantly greater reduction in sitting diastolic and systolic blood pressure compared to candesartan (8-12 mg).[7][8] The mean change from baseline in sitting diastolic BP was -12.4 mmHg for Azilsartan and -9.8 mmHg for candesartan.[7][8] For sitting systolic BP, the mean changes were -21.8 mmHg and -17.5 mmHg, respectively.[7][8]
Table 4: Azilsartan vs. Candesartan - Blood Pressure Reduction at Week 16 [7][8]
| Metric | Azilsartan (20-40 mg) | Candesartan (8-12 mg) | Difference in Mean Change (mmHg) | 95% Confidence Interval |
| Sitting Diastolic BP | -12.4 | -9.8 | -2.6 | -4.08 to -1.22 |
| Sitting Systolic BP | -21.8 | -17.5 | -4.4 | -6.53 to -2.20 |
Safety and Tolerability Profile
Across multiple studies and meta-analyses, Azilsartan has demonstrated a safety and tolerability profile similar to that of other ARBs and placebo.[5][7][8]
Common Adverse Events
The most frequently reported adverse events in clinical trials for Azilsartan were generally mild to moderate in severity. A meta-analysis of 11 randomized controlled trials found no significant difference in the risk of total adverse events, serious adverse events, or adverse events leading to discontinuation compared to control therapies.[9] However, the 80 mg dose of Azilsartan was associated with a higher risk of dizziness, and the 40 mg dose was associated with a higher risk of urinary tract infection.[9] In a study comparing Azilsartan to valsartan, the most common adverse events were headache, dizziness, and urinary tract infection.[10]
Table 5: Common Adverse Events Reported in Azilsartan Clinical Trials [9][10]
| Adverse Event | Azilsartan 40 mg | Azilsartan 80 mg | Comparator (Valsartan 320 mg) |
| Dizziness | - | Increased Risk (OR: 1.56) | - |
| Urinary Tract Infection | Increased Risk (OR: 1.82) | - | - |
| Headache | Similar to Comparator | Similar to Comparator | 59.2% (overall AEs) |
| Treatment-Emergent AEs | 65.4% | 65.3% | 59.2% |
Experimental Protocols
The clinical trials included in these meta-analyses followed rigorous methodologies to ensure the validity and reliability of the findings.
Study Design and Patient Population
The majority of the cited studies were prospective, randomized, double-blind, placebo-controlled, or active-controlled trials.[1][5][6][7][8] Participants were typically adults with a diagnosis of essential hypertension, with some studies focusing on patients with grade I-II hypertension.[7][8] Key inclusion criteria often involved a baseline sitting or ambulatory blood pressure within a specified range (e.g., SBP ≥140 mmHg to <180 mmHg).[11] Exclusion criteria commonly included secondary hypertension, severe renal impairment, and a history of hypersensitivity to ARBs.
Treatment Protocol
In these trials, patients underwent a washout period for any previous antihypertensive medications before being randomized to receive either Azilsartan, a comparator drug, or a placebo.[12] Doses were often force-titrated, starting at a lower dose and increasing to a target dose over a specified period.[7][8][11] For example, in one study, patients receiving Azilsartan started at 20 mg daily and were titrated to 40 mg daily.[7][8] Treatment duration in these trials typically ranged from 6 to 24 weeks.[10][13]
Efficacy and Safety Assessments
The primary efficacy endpoints in these studies were the change from baseline in mean 24-hour ambulatory systolic and diastolic blood pressure, as well as the change in clinic trough sitting blood pressure.[5][6][14] Ambulatory blood pressure monitoring (ABPM) was a key method used to assess 24-hour blood pressure control.[5][6] Safety and tolerability were assessed by monitoring adverse events, laboratory tests, vital signs, and electrocardiograms throughout the study period.
Visualizations
Signaling Pathway of Azilsartan
Azilsartan is an angiotensin II receptor blocker (ARB). It selectively blocks the AT1 receptor, thereby inhibiting the vasoconstrictor and aldosterone-secreting effects of angiotensin II.
Caption: Mechanism of action of Azilsartan.
Experimental Workflow: PRISMA Flow Diagram
The following diagram illustrates the typical study selection process in a meta-analysis of Azilsartan clinical trials, following the Preferred Reporting Items for Systematic Reviews and Meta-Analyses (PRISMA) guidelines.[15][16]
Caption: PRISMA flow diagram for study selection.
References
- 1. Antihypertensive effect of azilsartan versus olmesartan in patients with essential hypertension: a meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effect of Azilsartan on clinical blood pressure reduction compared to other angiotensin receptor blockers: a systematic review and meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. ijbcp.com [ijbcp.com]
- 5. ahajournals.org [ahajournals.org]
- 6. ahajournals.org [ahajournals.org]
- 7. Comparison of the efficacy and safety of azilsartan with that of candesartan cilexetil in Japanese patients with grade I-II essential hypertension: a randomized, double-blind clinical study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Comparison of the efficacy and safety of azilsartan with that of candesartan cilexetil in Japanese patients with grade I–II essential hypertension: a randomized, double-blind clinical study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Efficacy and safety of azilsartan medoxomil in the treatment of hypertension: a systematic review and meta-analysis [frontiersin.org]
- 10. Comparison of the Novel Angiotensin II Receptor Blocker Azilsartan Medoxomil vs Valsartan by Ambulatory Blood Pressure Monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Azilsartan Medoxomil in the Treatment of Essential Hypertension and Type 2 Diabetes in Asia | Clinical Research Trial Listing [centerwatch.com]
- 12. A Systematic Literature Review and Network Meta-analysis of Azilsartan Medoxomil Compared to Other Anti-hypertensives Efficacy in Lowering Blood Pressure Amongst Mild to Moderate Hypertensive Patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. dovepress.com [dovepress.com]
- 14. The Comparative Effects of Azilsartan Medoxomil and Olmesartan on Ambulatory and Clinic Blood Pressure - PMC [pmc.ncbi.nlm.nih.gov]
- 15. PRISMA 2020 flow diagram — PRISMA statement [prisma-statement.org]
- 16. aje.com [aje.com]
Safety Operating Guide
Safe Disposal of Azilsartan-d4: A Procedural Guide for Laboratory Professionals
This guide provides essential safety and logistical information for the proper disposal of Azilsartan-d4, a deuterated analog of the antihypertensive drug Azilsartan, intended for research and development use. Adherence to these procedures is critical to ensure laboratory safety, environmental protection, and regulatory compliance.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, ensure you are wearing appropriate personal protective equipment (PPE), including gloves, and eye protection.[1][2] Handle this compound in a well-ventilated area to avoid inhalation of any dust or aerosols.[3] In case of a spill, avoid dust formation.[2] Carefully sweep or shovel the material into a suitable, closed container for disposal.[2]
Step-by-Step Disposal Protocol
The proper disposal of this compound, as with other waste pharmaceuticals, requires careful consideration of environmental safety and regulations.[4] Do not dispose of this compound by flushing it down the toilet or discarding it in the regular trash.[4] The product should not be allowed to enter drains, water courses, or the soil.[1][2][3][5]
-
Primary Disposal Route: Return to Manufacturer
-
If possible, the most responsible method of disposal is to return the expired or waste this compound to the manufacturer.[4]
-
Contact the supplier to inquire about their product take-back program.
-
If a return is feasible, carefully label and securely package the material according to the manufacturer's instructions.[4]
-
-
Alternative Disposal Route: Licensed Waste Disposal Service
-
If returning the product to the manufacturer is not an option, the waste pharmaceutical must be disposed of through a state-licensed medical or chemical waste contractor.[4]
-
Label the waste container clearly as "this compound" and ensure it is securely sealed.
-
Package the waste material in a suitable, closed container to prevent leakage or spillage during transport.[1][2][6]
-
-
Handling Spills and Contaminated Materials
-
In the event of a spill, collect the material by sweeping and shoveling.[1][2]
-
For liquid spills, absorb the solution with an inert, finely-powdered liquid-binding material such as diatomite or universal binders.[3]
-
Place all contaminated materials, including absorbent materials and cleaning supplies, into a suitable and clearly labeled closed container for disposal.[1][2][6][3]
-
Dispose of the contaminated material as waste according to the procedures outlined in step 2.[3][5]
-
Disposal Decision Workflow
The following diagram illustrates the recommended decision-making process for the proper disposal of this compound.
Caption: Decision workflow for the proper disposal of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
